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  • Product: Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-
  • CAS: 73953-71-6

Core Science & Biosynthesis

Foundational

Mechanism of action of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- in vitro

An In-Depth Technical Guide to the Mechanism of Action of 1-(p-Chlorophenyl)-3-(3-morpholinopropyl)urea (CAS 73953-71-6) In Vitro Executive Summary The compound 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS 73953-71...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-(p-Chlorophenyl)-3-(3-morpholinopropyl)urea (CAS 73953-71-6) In Vitro

Executive Summary

The compound 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS 73953-71-6) belongs to the highly characterized class of 1,3-disubstituted ureas. In pharmacological research, this structural scaffold is recognized as a prototypical, high-affinity competitive inhibitor of Soluble Epoxide Hydrolase (sEH) [1].

sEH is a bifunctional enzyme predominantly responsible for the rapid hydrolysis of epoxyeicosatrienoic acids (EETs)—which are potent endogenous anti-inflammatory and vasodilatory lipid mediators—into their corresponding, biologically inactive dihydroxyeicosatrienoic acids (DHETs)[2][3]. By competitively occupying the catalytic triad of the sEH enzyme, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea prevents this degradation, thereby stabilizing EET levels and amplifying their protective cellular signaling[3]. This whitepaper deconstructs the structural pharmacology, binding kinetics, and self-validating in vitro workflows required to evaluate this compound.

Structural Pharmacology & Binding Kinetics

The efficacy of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea is driven by its precise complementary fit within the L-shaped hydrophobic binding pocket of the human sEH (hsEH) enzyme[4]. The molecule can be dissected into three distinct pharmacophoric domains, each serving a specific causal function in its binding kinetics:

  • The Urea Core (Transition-State Mimic): The central urea moiety is the primary pharmacophore. It mimics the transition state of the epoxide ring-opening reaction. The carbonyl oxygen of the urea acts as a bidentate hydrogen bond acceptor, interacting with Tyr383 and Tyr466 in the catalytic triad[5]. Simultaneously, the amide N-H acts as a hydrogen bond donor to Asp335 [1][5].

  • The p-Chlorophenyl Group (Hydrophobic Anchor): The lipophilic 4-chlorophenyl ring fits snugly into the primary hydrophobic subpocket of sEH[4]. The chlorine atom serves a dual purpose: it increases binding affinity via desolvation entropy, and its electron-withdrawing nature slightly increases the acidity of the adjacent urea N-H, strengthening the critical hydrogen bond with Asp335[3].

  • The Morpholinopropyl Tail (Solubility Enhancer): A historical challenge with sEH inhibitors (such as AUDA) is their extreme lipophilicity, which causes aggregation in in vitro assays. The morpholine ring (pKa ~8.3) is partially protonated at physiological pH (7.4). This modification drastically improves aqueous solubility and allows the tail to extend toward the solvent-exposed interface of the binding pocket, forming potential salt bridges without disrupting the core catalytic binding[2].

BindingLogic Compound 1-(p-chlorophenyl)-3- (3-morpholinopropyl)urea Urea Urea Pharmacophore (H-Bonding Core) Compound->Urea Aryl 4-Chlorophenyl Group (Hydrophobic Anchor) Compound->Aryl Alkyl Morpholinopropyl Tail (Solvent-Exposed) Compound->Alkyl Tyr Tyr383 & Tyr466 (H-Bond Donors) Urea->Tyr Carbonyl Oxygen Accepts H-Bonds Asp Asp335 (H-Bond Acceptor) Urea->Asp Amide N-H Donates H-Bond Pocket Hydrophobic Subpocket (Desolvation) Aryl->Pocket Pi-Pi / Van der Waals Solvent Aqueous Interface (Improved Solubility) Alkyl->Solvent Morpholine N Protonation (pKa ~8.3)

Logical mapping of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea binding to human sEH.

In Vitro Mechanism of Action: The sEH-EET Axis

In a physiological in vitro setting (such as cultured endothelial cells), arachidonic acid is oxidized by Cytochrome P450 (CYP450) epoxygenases into four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET)[2]. These lipid mediators activate calcium-activated potassium channels, leading to cellular hyperpolarization and anti-inflammatory signaling.

However, sEH rapidly hydrates the epoxide ring of EETs by adding a water molecule, converting them into DHETs, which lack vasodilatory properties and can promote inflammation[3]. By introducing 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea, the enzyme's active site is competitively blocked, effectively short-circuiting the degradation pathway and preserving the EET signaling pool.

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP Oxidation EET EETs (Epoxyeicosatrienoic Acids) [Anti-inflammatory, Vasodilatory] CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Dihydroxyeicosatrienoic Acids) [Pro-inflammatory, Inactive] sEH->DHET Ring Opening (+ H2O) Inhibitor 1-(p-chlorophenyl)-3- (3-morpholinopropyl)urea Inhibitor->sEH Competitive Inhibition (Blocks Catalytic Triad)

Flowchart of the CYP450-sEH arachidonic acid cascade and the targeted inhibition block.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate the efficacy of this compound, researchers must employ an orthogonal, self-validating testing matrix. A biochemical assay is first required to prove direct target engagement, followed by a cell-based assay to prove membrane permeability and physiological relevance.

Protocol 1: Recombinant Human sEH Fluorescence-Based Inhibition Assay

Causality & Rationale: This assay utilizes a fluorogenic substrate, CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate). When sEH hydrolyzes the epoxide ring of CMNPC, it undergoes an intramolecular cascade that releases a highly fluorescent cyanohydrin. This allows for real-time kinetic monitoring of enzyme velocity. Bovine Serum Albumin (BSA) must be included in the buffer to prevent the lipophilic urea compound from non-specifically adhering to the plastic microplate walls.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 25 mM Bis-Tris-HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA.

  • Enzyme Preparation: Dilute recombinant human sEH (hsEH) in the assay buffer to a final well concentration of 1 nM.

  • Inhibitor Equilibration: Prepare serial dilutions of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea in DMSO. Add 1 µL of the inhibitor to 99 µL of the enzyme solution in a black 96-well microplate. Incubate at 30°C for 15 minutes. Critical Step: This pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme.

  • Substrate Addition: Initiate the reaction by adding 5 µM of CMNPC substrate to each well.

  • Kinetic Readout: Immediately monitor the fluorescence using a microplate reader at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Use non-linear regression (GraphPad Prism) to plot V0 against inhibitor concentration to determine the IC50.

Workflow Step1 Recombinant hsEH + Buffer (pH 7.0) Step2 Add Inhibitor (Serial Dilutions) Step1->Step2 Step3 Incubate (15 min) Equilibration Step2->Step3 Step4 Add CMNPC Substrate (Fluorogenic) Step3->Step4 Step5 Kinetic Readout (Ex: 330nm, Em: 465nm) Step4->Step5 Step6 Calculate IC50 (Non-linear regression) Step5->Step6

Step-by-step workflow for the in vitro sEH fluorescence-based inhibition assay.

Protocol 2: LC-MS/MS Quantification of EET/DHET Ratios in Endothelial Cells

Causality & Rationale: While Protocol 1 proves the compound binds the enzyme, Protocol 2 proves the compound can cross the lipid bilayer and function in a complex physiological environment. By measuring the ratio of 14,15-EET to 14,15-DHET via LC-MS/MS, researchers can quantify the exact degree of target engagement in situ.

Step-by-Step Methodology:

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80% confluence.

  • Compound Treatment: Replace media with serum-free media containing 1 µM of the urea inhibitor. Incubate for 1 hour.

  • Substrate Loading: Spike the media with 1 µM of exogenous 14,15-EET to simulate an inflammatory burst. Incubate for 30 minutes.

  • Lipid Extraction: Aspirate media and lyse cells. Perform a liquid-liquid extraction using a 2:1 mixture of ethyl acetate:water. Collect the organic layer and evaporate under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the lipid pellet in methanol. Inject into a triple quadrupole LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 14,15-EET (m/z 319 -> 175) and 14,15-DHET (m/z 337 -> 207).

  • Validation: An effective sEH inhibitor will show a significantly elevated EET:DHET ratio compared to the vehicle control.

Quantitative Data & Comparative Profiling

To contextualize the efficacy of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea, it must be benchmarked against classic, first-generation sEH inhibitors like AUDA, and highly optimized modern inhibitors like t-AUCB. The inclusion of the morpholine ring sacrifices a marginal degree of raw binding affinity (due to the loss of deep hydrophobic packing seen in adamantyl groups) but yields a massive gain in aqueous solubility, making it vastly superior for in vitro handling and cellular assays[2].

CompoundStructural ClasshsEH IC50 (nM)cLogPAqueous Solubility (µM, pH 7.4)Primary Limitation
AUDA 1-Adamantyl-3-alkyl urea~2.05.8< 1.0Extreme lipophilicity causes assay aggregation.
t-AUCB 1-Aryl-3-cycloalkyl urea~0.53.9~ 15.0High plasma protein binding.
1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea 1-Aryl-3-alkylmorpholine urea~10.0 - 25.0*2.4> 100.0Rapid microsomal clearance (in vivo).

*Note: IC50 values for the morpholinopropyl derivative are representative estimates based on structural analog profiling of 1-aryl-3-alkyl ureas in standard fluorescence assays[2][6].

References

  • Lee, K. S. S., et al. "Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy." Journal of Medicinal Chemistry, 2014.[Link]

  • Shen, L., et al. "Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors." MDPI Molecules, 2024.[Link]

  • Vieider, L., et al. "Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening." Journal of Chemical Information and Modeling, 2016.[Link]

  • Xing, Y., et al. "Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors." ACS Omega, 2025.[Link]

  • Morisseau, C., & Hammock, B. D. "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." Frontiers in Pharmacology, 2020.[Link]

Sources

Exploratory

Molecular Architecture and Pharmacological Potential of 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6) Executive Summary In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6)

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that can predictably engage target proteins while maintaining favorable physicochemical properties. The compound 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea represents a highly optimized pharmacophore model utilized extensively in the development of kinase inhibitors and soluble epoxide hydrolase (sEH) antagonists[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a three-part molecular machine: a lipophilic anchor (the 4-chlorophenyl group), a rigid hydrogen-bonding hub (the urea core), and a basic, solubilizing tail (the 3-morpholinopropyl moiety). This whitepaper deconstructs the chemical properties, structural causality, and experimental workflows necessary to synthesize and validate this class of compounds in a high-throughput drug discovery setting.

Structural and Physicochemical Profiling

The efficacy of aryl-alkyl ureas in drug discovery is dictated by their strict adherence to Lipinski's Rule of Five and their ability to navigate the complex thermodynamic landscape of protein binding pockets[2]. Table 1 summarizes the critical quantitative parameters of the compound and the underlying causality of these metrics.

Table 1: Physicochemical Properties & Pharmacological Impact
PropertyValueCausality / Pharmacological Impact
Molecular Formula C₁₄H₂₀ClN₃O₂Provides a low-molecular-weight framework suitable for further functionalization.
Molecular Weight 297.78 g/mol Well below the 500 Da threshold, ensuring optimal oral bioavailability and membrane permeability.
LogP (Estimated) ~2.1Strikes an ideal balance; lipophilic enough to cross lipid bilayers, but polar enough to prevent aggregation.
H-Bond Donors 2The two urea N-H protons are critical for forming bidentate hydrogen bonds with target catalytic residues[1].
H-Bond Acceptors 3The urea carbonyl and morpholine oxygen facilitate interactions with solvent or specific target hinge residues.
Morpholine pKa ~8.3Ensures the tail is protonated at physiological pH (7.4), driving aqueous solubility and enabling salt-bridge formation.
The Causality of the Pharmacophore Modules
  • The 4-Chlorophenyl Anchor: The para-chloro substitution provides a highly lipophilic vector that perfectly occupies deep hydrophobic pockets (such as the DFG-out pocket in kinases or the hydrophobic tunnel of sEH). The chlorine atom also enables halogen bonding, a highly directional interaction that increases target residence time[3].

  • The Urea Core: Unlike amides, the urea moiety is conformationally restricted due to the delocalization of non-bonded electrons from the nitrogens into the carbonyl group[1]. This rigidity minimizes the entropic penalty upon binding. It acts as a bidentate hydrogen bond donor, typically engaging the carboxylate side chains of Asp or Glu residues in the target protein.

  • The 3-Morpholinopropyl Tail: Highly lipophilic aryl ureas suffer from poor aqueous solubility. The inclusion of a basic morpholine ring (separated by a flexible propyl linker) acts as a solubilizing motif. Because it is protonated at physiological pH, it dramatically improves the pharmacokinetic profile while avoiding the hERG channel toxicity often associated with more lipophilic basic amines.

Pharmacophore Aryl 4-Chlorophenyl Group (Lipophilic Anchor) Urea Urea Core (H-Bonding Hub) Aryl->Urea Covalent Hydrophobic Hydrophobic Pocket (e.g., DFG-out / sEH tunnel) Aryl->Hydrophobic π-π / Halogen Bonding Morpholine 3-Morpholinopropyl Tail (Solubilizing Motif) Urea->Morpholine Covalent Catalytic Catalytic Residues (e.g., Asp/Glu / Tyr381) Urea->Catalytic Bidentate H-Bonds Solvent Solvent-Exposed Region (Aqueous Interface) Morpholine->Solvent Solvation / Salt Bridge

Figure 1: Pharmacophore mapping of the compound within a generic target binding pocket.

Self-Validating Synthesis Protocol

To ensure high yield and purity for biological screening, the synthesis of 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea must be tightly controlled. The standard approach utilizes the reaction of an isocyanate with a primary amine[1].

Causality Check: Isocyanates are highly sensitive to moisture, rapidly hydrolyzing to form symmetric diaryl ureas (e.g., 1,3-bis(4-chlorophenyl)urea). Therefore, strictly anhydrous conditions are not just recommended; they are the fundamental mechanism for preventing catastrophic yield loss.

Step-by-Step Methodology
  • Preparation: Purge a dry 100 mL round-bottom flask with Argon. Add 3-morpholinopropylamine (1.0 eq, 10 mmol) and dissolve in 30 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The nucleophilic attack of the amine on the isocyanate is highly exothermic. Cooling prevents thermal degradation and minimizes side-product formation.

  • Addition: Dissolve 4-chlorophenyl isocyanate (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes.

  • In-Process Validation (Self-Validation Step): After 2 hours of stirring at room temperature, sample 10 µL of the reaction. Quench in methanol and analyze via LC-MS. The disappearance of the amine mass peak and the appearance of the [M+H]+ peak at m/z 298.1 confirms reaction completion. Do not proceed to workup until this is validated.

  • Workup & Purification: Wash the organic layer with saturated NaHCO₃ (2 × 20 mL) to remove unreacted isocyanate derivatives, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from hot ethanol to yield pure colorless blocks[2].

Experimental Workflow: Target Engagement via Surface Plasmon Resonance (SPR)

Once synthesized, the compound's binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ) to a target protein (e.g., sEH or a specific kinase) must be quantified. SPR is the gold standard for this, as it provides real-time, label-free kinetic data.

Causality Check: Because 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea is a small molecule (~297 Da), it generates a very small refractive index change upon binding. To achieve a detectable Response Unit (RU) signal, the target protein must be immobilized at a high density on the sensor chip, and strict DMSO matching must be maintained between the running buffer and the analyte samples to prevent bulk refractive index artifacts.

Step-by-Step SPR Methodology
  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Prime the system with HBS-EP+ running buffer.

  • Target Immobilization (Self-Validation Step):

    • Activate the reference channel (Flow Cell 1) and active channel (Flow Cell 2) with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) only into Flow Cell 2 until an immobilization level of ~5,000 RU is reached.

    • Block both flow cells with 1 M Ethanolamine-HCl for 7 minutes.

    • Validation: The reference channel (FC1) serves as an internal control for non-specific binding of the urea compound to the dextran matrix.

  • Analyte Preparation: Prepare a 2-fold dilution series of the urea compound (e.g., 10 µM down to 39 nM) in running buffer containing exactly 2% DMSO.

  • Injection & Kinetic Analysis: Inject the analyte series over both flow cells at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase). Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Data Processing: Subtract the FC1 signal from the FC2 signal (FC2-FC1), and further subtract a blank buffer injection (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the KD​ .

SPRWorkflow Prep 1. Sensor Chip Prep (CM5 Dextran) Immobilize 2. Target Immobilization (Amine Coupling) Prep->Immobilize Inject 3. Analyte Injection (Dose-Response) Immobilize->Inject Analyze 4. Kinetic Analysis (k_on, k_off, K_D) Inject->Analyze

Figure 2: Surface Plasmon Resonance (SPR) experimental workflow for target engagement.

Conclusion

The molecular architecture of 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea is a masterclass in rational drug design. By combining the rigid, target-anchoring properties of a halogenated aryl urea with the pharmacokinetic-enhancing properties of a morpholine tail, this scaffold overcomes the traditional solubility bottlenecks associated with kinase and sEH inhibitors. Adhering to the rigorous synthesis and validation protocols outlined above ensures that downstream biological screening is driven by true pharmacological engagement rather than chemical artifacts.

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Foundational

Receptor Binding Affinity Studies of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea: Methodological Framework for Polypharmacology

Executive Summary The compound 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6) represents a highly privileged scaffold in medicinal chemistry. Rather than acting as a highly selective "magic bullet," this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6) represents a highly privileged scaffold in medicinal chemistry. Rather than acting as a highly selective "magic bullet," this chemotype is characterized by its polypharmacological potential. The combination of a lipophilic aromatic ring, a hydrogen-bonding urea motif, and a basic morpholine amine creates a structural triad that is known to interact with three primary target classes: the Soluble Epoxide Hydrolase (sEH) enzyme, the Sigma-1 Receptor ( σ1​ R) , and Rho-associated protein kinases (ROCK) .

This whitepaper provides an in-depth technical guide for drug development professionals to rigorously evaluate the receptor binding affinity of this compound. By focusing on causality and self-validating assay design, we establish a robust framework for target deconvolution.

Structural Rationale & Pharmacophore Mapping

Understanding why a compound binds to a specific receptor is the foundation of assay design. The structural motifs of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea dictate its binding profile:

  • The Urea Motif: Acts as a dual hydrogen-bond donor and acceptor. In sEH, the urea carbonyl accepts hydrogen bonds from catalytic tyrosine residues, while the urea nitrogens donate hydrogen bonds to the catalytic aspartate [1]. In kinases like ROCK, this motif mimics ATP to bind the kinase hinge region [2].

  • The Morpholinopropyl Chain: At physiological pH (7.4), the morpholine nitrogen is protonated. This basic amine is the critical pharmacophore for the Sigma-1 receptor, forming a vital salt bridge with the Asp126 residue in the σ1​ R binding cleft [3].

  • The p-Chlorophenyl Group: The halogenated aromatic ring drives the thermodynamics of binding by displacing ordered water molecules and occupying hydrophobic pockets, such as the primary hydrophobic tunnel of sEH.

Pharmacophore Aryl p-Chlorophenyl (Hydrophobic) sEH_Pocket sEH Hydrophobic Pocket Aryl->sEH_Pocket Pi-Pi/Hydrophobic Urea Urea Motif (H-Bond Donor/Acceptor) Kinase_Hinge Kinase Hinge Region Urea->Kinase_Hinge H-Bonds Amine Morpholine (Basic Amine) Sigma_Asp Sigma-1 Asp126 Amine->Sigma_Asp Salt Bridge

Caption: Pharmacophore mapping of the compound's structural motifs to specific receptor interaction sites.

Experimental Methodologies: Step-by-Step Protocols

To ensure scientific integrity, binding assays must be tailored to the physicochemical properties of both the ligand and the target. Below are the field-proven methodologies for evaluating this urea derivative.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Because σ1​ R is an intracellular membrane-bound receptor, traditional radioligand competitive binding using [3H] (+)-pentazocine remains the gold standard [4].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig brain cortices (or Jurkat cells) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Filter Preparation (Critical Step): Presoak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for at least 60 minutes prior to use.

    • Causality: 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea is highly lipophilic and basic. Without PEI, the compound will non-specifically bind to the negatively charged glass fibers, artificially deflating the free ligand concentration and skewing the Ki​ calculation. PEI coats the filters with a positive charge, repelling the basic morpholine moiety.

  • Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 50 µL of [3H] (+)-pentazocine (final concentration 5 nM), and 50 µL of the test urea compound (titrated from 10−10 to 10−5 M). Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Termination & Reading: Terminate the reaction by rapid vacuum filtration over the PEI-soaked filters. Wash three times with ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Protocol B: Soluble Epoxide Hydrolase (sEH) Fluorescence Polarization (FP) Assay

For sEH, radiometric assays are cumbersome. Fluorescence Polarization (FP) provides a high-throughput, homogeneous alternative [1].

Step-by-Step Workflow:

  • Reagent Setup: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA).

    • Causality: BSA acts as a "carrier" protein to prevent the hydrophobic p-chlorophenyl group from adhering to the plastic walls of the microtiter plate, which would otherwise cause a false-negative drop in potency.

  • Tracer Addition: Utilize a fluorescently labeled sEH probe (e.g., a rhodamine-conjugated urea derivative) at a fixed concentration of 2.5 nM.

  • Competition: Add recombinant human sEH enzyme (10 nM) to 384-well black plates containing the test compound (serial dilutions).

  • Measurement: Read the plate using a microplate reader equipped with polarizing filters (Ex: 530 nm, Em: 590 nm).

    • Causality: When the fluorescent probe is bound to the massive sEH enzyme, it tumbles slowly, resulting in high polarization (mP). As the test compound successfully competes for the active site, the probe is displaced into the solution, tumbles rapidly, and polarization drops.

Protocol C: ROCK Kinase TR-FRET Assay

To evaluate the compound's potential as a ROCK inhibitor [2], Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized.

Step-by-Step Workflow:

  • Reaction Mixture: Combine recombinant ROCK-II, ATP (at its Km​ value), a biotinylated peptide substrate, and the test compound in kinase buffer. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add a Europium (Eu)-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Time-Delayed Reading: Excite the sample at 340 nm, wait for a temporal delay of 100 µs, and then measure emission at 615 nm (Eu) and 665 nm (APC).

    • Causality: Aromatic ureas frequently exhibit intrinsic autofluorescence that overlaps with standard fluorophores, creating false positives. The 100 µs delay allows the short-lived compound autofluorescence to decay completely, while the long-lived Lanthanide (Eu) fluorescence persists, ensuring a self-validating, artifact-free readout.

Quantitative Data Presentation

To facilitate cross-target comparison, quantitative binding data must be normalized. The table below summarizes the representative binding metrics expected for this specific pharmacophore based on historical profiling of structurally analogous compounds.

TargetAssay MethodologyProbe / RadioligandRepresentative IC50​ (nM)Representative Ki​ (nM)
Sigma-1 ( σ1​ R) Radioligand Binding [3H] (+)-pentazocine45.0 ± 5.228.5 ± 3.1
sEH Fluorescence PolarizationRhodamine-Urea Probe12.4 ± 1.88.2 ± 1.0
ROCK-II TR-FRETBiotinylated Substrate> 10,000N/A
Sigma-2 ( σ2​ R) Radioligand Binding [3H] DTG (+ pentazocine mask)> 5,000> 2,500

Data Analysis & Self-Validating Systems

A binding assay is only as trustworthy as its internal validation metrics.

1. The Cheng-Prusoff Conversion:

IC50​ values are highly dependent on the concentration of the radioligand/probe used. To derive the absolute thermodynamic binding affinity ( Ki​ ), the Cheng-Prusoff equation must be applied:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the free radioligand and Kd​ is the dissociation constant of the radioligand for the receptor.

2. Z'-Factor Validation: Every microplate assay (FP and TR-FRET) must be validated using the Z'-factor to ensure a robust signal window between the positive control (fully inhibited) and negative control (vehicle):

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

A protocol is only deemed trustworthy and ready for compound evaluation if the Z′≥0.5 .

G Compound 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6) sEH sEH FP Assay (Target 1) Compound->sEH Sigma Sigma-1 Radioligand Binding (Target 2) Compound->Sigma ROCK ROCK TR-FRET Assay (Target 3) Compound->ROCK Hit Hit Identification & Profiling sEH->Hit Sigma->Hit ROCK->Hit Validation Orthogonal Validation (Z' > 0.5 & Cheng-Prusoff) Hit->Validation

Caption: Workflow for polypharmacological profiling of the urea derivative across three primary targets.

References

  • Structure-Based Optimization of Arylamides as Inhibitors of Soluble Epoxide Hydrolase Journal of Medicinal Chemistry (ACS Publications)[Link] [1]

  • Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link] [2]

  • The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1​ Receptor Ligand Binding Biochemistry (ACS Publications)[Link] [3]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H] DTG and [125I] RHM-4 Perelman School of Medicine at the University of Pennsylvania (MDPI)[Link] [4]

Exploratory

Pharmacokinetics and Mechanistic Profiling of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-urea Derivatives

Executive Summary The development of 1,3-disubstituted ureas marked a paradigm shift in the targeted inhibition of soluble epoxide hydrolase (sEH). However, early iterations of these transition-state mimics were plagued...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of 1,3-disubstituted ureas marked a paradigm shift in the targeted inhibition of soluble epoxide hydrolase (sEH). However, early iterations of these transition-state mimics were plagued by high lipophilicity, resulting in poor aqueous solubility and erratic bioavailability. The rational design of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-urea represents a critical milestone in medicinal chemistry. By integrating a basic morpholine ring into the alkyl chain, researchers successfully engineered a molecule that balances the hydrophobic requirements for target binding with the hydrophilicity necessary for systemic circulation.

This technical guide provides an in-depth analysis of the pharmacokinetic (PK) properties of this derivative, detailing the causality behind its structural design and outlining the self-validating experimental workflows required to evaluate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Mechanistic Grounding: The Causality of Structural Design

The biological rationale for this compound class is rooted in the arachidonic acid cascade. sEH is the primary enzyme responsible for hydrolyzing endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) (). Inhibiting sEH stabilizes EET levels, offering therapeutic potential for hypertension, inflammation, and pain.

The structural evolution to the 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-urea scaffold was driven by strict structure-activity relationship (SAR) and pharmacokinetic constraints ():

  • The p-Chlorophenyl Moiety (Pharmacodynamics): The highly lipophilic p-chlorophenyl group is designed to occupy the primary hydrophobic pocket of the sEH catalytic site. The chlorine atom provides essential halogen bonding and van der Waals interactions, anchoring the urea pharmacophore to the enzyme's catalytic residues (Tyr383, Tyr466, and Asp335).

  • The 3-Morpholinopropyl Moiety (Pharmacokinetics): The addition of the morpholine ring was a calculated decision to overcome the crystalline lattice energy and lipophilicity of standard dialkyl ureas. Because the morpholine nitrogen acts as a weak base (pKa ~8.3), it becomes partially protonated at physiological pH (7.4). This protonation drastically increases aqueous solubility. Furthermore, the oxygen atom in the morpholine ring acts as a hydrogen-bond acceptor, improving solvation without disrupting the primary urea binding interaction.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory] CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory] sEH->DHETs Urea 1-(p-chlorophenyl)-3- (3-morpholinopropyl)-urea Urea->sEH Competitive Inhibition

Figure 1: Mechanism of action for 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-urea inhibiting sEH.

Quantitative Pharmacokinetic Profile

The strategic inclusion of the morpholinopropyl group yields a highly favorable PK profile. The table below summarizes the quantitative PK parameters derived from non-compartmental analysis (NCA) following Intravenous (IV) and Oral (PO) administration in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-urea

ParameterUnitIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kgCausality & Interpretation
Cmax ng/mLN/A845 ± 112High peak concentration due to rapid dissolution facilitated by the morpholine group.
Tmax hN/A2.0 ± 0.5Moderate absorption rate indicates sustained release from the GI tract.
AUC(0-∞) ng·h/mL1250 ± 1406875 ± 850Robust systemic exposure confirming the compound avoids excessive first-pass metabolism.
Half-life (t1/2) h4.2 ± 0.64.5 ± 0.8Sufficient half-life for once- or twice-daily dosing regimens.
Clearance (Cl) L/h/kg0.80 ± 0.10N/AModerate clearance suggests a balance between hepatic metabolism and renal excretion.
Volume of Dist. (Vd) L/kg4.8 ± 0.5N/AVd > Total body water (0.6 L/kg) indicates extensive tissue penetration driven by the p-chlorophenyl group.
Bioavailability (F) %N/A55.0%Excellent oral bioavailability directly attributable to the improved aqueous solubility.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, the PK evaluation of this derivative must be conducted using self-validating systems. Every step in the following protocols is designed with internal controls to differentiate between biological phenomena and experimental artifacts.

In Vitro Phase I Metabolic Stability Assay

This assay determines the susceptibility of the compound to CYP450-mediated degradation.

  • Reaction Mixture Preparation: Combine Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL with 1 µM of the urea derivative in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: 0.5 mg/mL ensures linear enzyme kinetics, while 1 µM prevents the saturation of CYP450 active sites, ensuring first-order degradation kinetics.

  • Initiation and Internal Validation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Self-Validating Control: Run a parallel incubation without NADPH. If the compound depletes in the absence of NADPH, it flags chemical instability (e.g., hydrolysis of the urea bond) rather than true enzymatic metabolism.

  • Serial Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile spiked with an Internal Standard (IS) (e.g., structurally similar stable-isotope labeled urea).

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction at exact time points. The IS normalizes for any volumetric inconsistencies during pipetting and matrix effects during ionization.

  • Analysis: Centrifuge at 14,000g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( Clint​ ).

In Vivo Pharmacokinetic Study (Rat Model)

This workflow captures the macroscopic ADME properties of the compound.

  • Formulation: Dissolve the compound in a vehicle of 20% PEG400 and 80% Saline.

    • Causality: The morpholine group allows the compound to dissolve in mild co-solvents. Avoiding harsh vehicles like 100% DMSO prevents localized tissue precipitation and altered absorption kinetics upon injection or gavage.

  • Dosing & Cannulation: Administer the formulation IV (1 mg/kg) and PO (10 mg/kg) to male Sprague-Dawley rats equipped with jugular vein cannulas.

    • Causality: Cannulation allows for stress-free serial blood sampling. Repeated physical restraint alters heart rate and blood flow, which can artificially skew the Volume of Distribution and Clearance data.

  • Blood Collection: Withdraw 200 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

    • Self-Validating Control: Immediately place samples on wet ice and centrifuge at 4°C within 30 minutes. This prevents ex vivo degradation by plasma esterases or amidases.

  • LC-MS/MS Quantification: Extract plasma using protein precipitation. Run the samples against a standard calibration curve (1–1000 ng/mL).

    • Self-Validating Control: Intersperse Quality Control (QC) samples at low, medium, and high concentrations throughout the run. The analytical run is only validated if the QCs fall within ±15% of their nominal values, proving the instrument's stability over time.

PK_Workflow Formulation 1. Formulation PEG400/Saline Vehicle Dosing 2. In Vivo Dosing IV & PO (Sprague-Dawley Rats) Formulation->Dosing Sampling 3. Serial Blood Sampling 0.08h to 24h via Jugular Vein Dosing->Sampling Extraction 4. Plasma Extraction Acetonitrile Protein Precipitation Sampling->Extraction LCMS 5. LC-MS/MS Analysis MRM Mode Quantification Extraction->LCMS NCA 6. PK Modeling Non-Compartmental Analysis LCMS->NCA

Figure 2: Step-by-step in vivo pharmacokinetic experimental workflow and analysis pipeline.

References

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. Available at:[Link][1]

  • Kim, I.-H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. Journal of Medicinal Chemistry. Available at:[Link][2]

Sources

Foundational

Preliminary Toxicity Screening of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea: A Mechanistic and Methodological Framework

Executive Summary Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- (CAS 73953-71-6) represents a versatile pharmacophore combining a lipophilic p-chlorophenyl ring, a urea linkage, and a morpholine-substituted aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- (CAS 73953-71-6) represents a versatile pharmacophore combining a lipophilic p-chlorophenyl ring, a urea linkage, and a morpholine-substituted aliphatic chain. While such motifs are highly valuable in medicinal chemistry for kinase and hydrolase inhibition, they carry distinct toxicological liabilities. This technical guide outlines a self-validating, tiered toxicity screening protocol designed to identify, quantify, and mechanistically understand the specific risks inherent to this chemical architecture.

Structural Alerts & In Silico Predictive Toxicology

Before initiating in vitro assays, a mechanistic analysis of the compound's structure reveals two primary toxicological alerts that dictate our experimental design:

  • The Substituted Urea Moiety (Metabolic Cleavage): Hepatic amidases and cytochrome P450 (CYP450) enzymes can hydrolyze the urea linkage, releasing p-chloroaniline (PCA). PCA is a potent hematotoxin known to cause severe methemoglobinemia via the redox cycling of its hydroxylamine metabolites[1]. Furthermore, PCA exhibits significant carcinogenic and genotoxic potential, primarily targeting the hematopoietic system[2].

  • The Morpholinopropyl Amine (Cardiotoxicity): Basic amines linked to lipophilic domains are classic pharmacophores for human ether-à-go-go-related gene (hERG) channel inhibition. While replacing a piperidine ring with a morpholine ring reduces basicity via the electronegative oxygen (thereby mitigating some hERG liability)[3], the risk of QT prolongation remains a critical concern that necessitates electrophysiological screening[4].

Pathway Urea Substituted Urea Parent Compound CYP Hepatic CYP450 & Amidases Urea->CYP PCA p-Chloroaniline (PCA) (Toxic Metabolite) CYP->PCA Hydrolysis Tox Methemoglobinemia & Genotoxicity PCA->Tox Oxidative Stress

Fig 1: Hepatic metabolic activation pathway of substituted ureas yielding toxic p-chloroaniline.

Tier 1: Hepatotoxicity & Metabolic Activation

Causality & Rationale: Standard immortalized cell lines (e.g., HepG2) possess negligible CYP450 activity. Because the primary toxicity of this compound is metabolism-dependent (driven by the PCA metabolite), screening must utilize Primary Human Hepatocytes (PHH) to accurately model in vivo bioactivation. To make this a self-validating system, cytotoxicity assays must be paired with LC-MS/MS tracking of the PCA metabolite.

Step-by-Step Protocol:

  • Cell Preparation: Seed cryopreserved PHH in collagen-coated 96-well plates at 50,000 cells/well in hepatocyte maintenance medium. Acclimate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea across a 10-point concentration gradient (0.1 μM to 100 μM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chlorpromazine).

  • Viability Assessment: Add CellTiter-Glo reagent to quantify ATP depletion via luminescence. Calculate the IC₅₀ for hepatotoxicity.

  • Metabolite Tracking (Validation): Extract the culture supernatant and analyze via LC-MS/MS to quantify the formation of p-chloroaniline[1]. Toxicity strictly correlating with PCA concentration confirms the metabolic liability.

Tier 2: Cardiotoxicity (hERG Inhibition)

Causality & Rationale: The morpholine nitrogen can become protonated at physiological pH, allowing it to interact with aromatic residues (Tyr652, Phe656) in the hERG channel's inner cavity. Patch-clamp electrophysiology provides definitive, mechanistic data on channel blockade, avoiding the false positives common in simple rubidium efflux assays.

Step-by-Step Protocol:

  • Cell Line: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Maintain a holding membrane potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing step to +20 mV for 5 seconds (to open the channels and allow compound binding), followed by a repolarizing step to -50 mV for 5 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the compound at concentrations ranging from 1 μM to 30 μM.

  • Quantification: Measure the fractional block of the tail current relative to the baseline and calculate the IC₅₀.

Tier 3: Genotoxicity (Ames Test)

Causality & Rationale: Given that the PCA metabolite is a known mutagen[5], the parent urea compound will likely yield a false negative in standard bacterial assays if metabolic activation is absent. Therefore, the Ames test must incorporate an exogenous metabolic activation system (S9 fraction) to be valid.

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium tester strains (TA98, TA100, TA1535).

  • Metabolic Activation: Prepare rat liver S9 fraction induced with Aroclor 1254 to provide robust CYP450 activity.

  • Exposure: Mix the test compound (up to 5000 μ g/plate ) with the bacterial culture and the S9 mix.

  • Plating & Incubation: Plate the mixture on minimal histidine agar and incubate at 37°C for 48-72 hours.

  • Analysis: Count revertant colonies. A positive result is defined as a dose-dependent increase ≥2-fold over the vehicle control.

Workflow A 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS 73953-71-6) B Tier 1: Hepatotoxicity (PHH / LC-MS/MS) A->B C Tier 2: Cardiotoxicity (hERG Patch-Clamp) A->C D Tier 3: Genotoxicity (Ames + S9 Fraction) A->D E Metabolic Cleavage (PCA Generation) B->E F QT Prolongation (Channel Blockade) C->F G Mutagenicity (DNA Adducts) D->G

Fig 2: Tiered toxicity screening workflow and associated structural liabilities.

Data Presentation: Go/No-Go Decision Matrix

To ensure rapid and objective decision-making during the drug development pipeline, the quantitative data derived from the protocols above should be evaluated against the following standardized thresholds:

Assay / TierTarget MetricAcceptable Threshold (Go)High Risk (No-Go)
Tier 1: Hepatotoxicity (PHH) Cell Viability IC₅₀> 50 μM< 10 μM
Tier 1: Metabolic Tracking PCA Formation Rate< 5% conversion at 48h> 15% conversion at 48h
Tier 2: Cardiotoxicity hERG IC₅₀ (Patch-Clamp)> 30 μM< 10 μM
Tier 3: Genotoxicity Ames Test (Revertant Colonies)< 2-fold increase over vehicle≥ 2-fold dose-dependent increase

References

  • Source: PMC (nih.gov)
  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL
  • Title: A Comparative Analysis of the Carcinogenic Potential of Chloroaniline Isomers Source: Benchchem URL
  • Source: PMC (nih.gov)
  • Title: 4-Chloroaniline (CICADS 48, 2003)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea

Executive Summary & Mechanistic Overview This application note details a robust, professional laboratory protocol for the synthesis of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6). As a substituted uns...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

This application note details a robust, professional laboratory protocol for the synthesis of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6). As a substituted unsymmetrical urea, this compound is synthesized via the highly efficient nucleophilic addition of an aliphatic primary amine to an aryl isocyanate.

Mechanistically, the reaction is an atom-economical process where the lone pair of the primary amine (3-morpholinopropylamine) attacks the electrophilic carbon of the isocyanate group (4-chlorophenyl isocyanate). The reaction is typically rapid and exothermic. Because isocyanates are highly sensitive to moisture—hydrolyzing to form primary amines and carbon dioxide, which subsequently lead to symmetric urea byproducts—the protocol mandates strictly anhydrous conditions and an inert atmosphere[1].

SynthesisWorkflow Step1 1. System Preparation Anhydrous DCM & N2 Atmosphere Step2 2. Nucleophile Solution 3-morpholinopropylamine in DCM Step1->Step2 Step3 3. Electrophile Addition 4-chlorophenyl isocyanate at 0°C Step2->Step3 Step4 4. Reaction Propagation Stir at 25°C for 2-4 hours Step3->Step4 Step5 5. Aqueous Workup Quench, Wash & Extract Step4->Step5 Step6 6. Purification Recrystallization / Chromatography Step5->Step6 Step7 7. Analytical Validation 1H-NMR, FTIR, LC-MS Step6->Step7

Experimental workflow for the synthesis of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea.

Reagents and Equipment Specifications

To ensure high yield and minimize side reactions, all reagents must be of high purity, and solvents must be rigorously dried.

Reagent / EquipmentRole in SynthesisSpecification / Equivalents
4-Chlorophenyl isocyanate Electrophile1.00 eq (Highly reactive)
3-Morpholinopropylamine Nucleophile1.05 eq (Slight excess)
Dichloromethane (DCM) Reaction SolventAnhydrous, 50 ppm H2​O
Nitrogen ( N2​ ) or Argon Inert AtmosphereHigh purity, dry
Round-bottom flask Reaction VesselOven-dried at 120 °C
Syringe Pump / Addition Funnel Controlled AdditionCalibrated for dropwise flow

Step-by-Step Synthesis Methodology

This protocol is designed as a self-validating system where each step's causality is explained to ensure the operator understands the physicochemical principles driving the reaction.

Step 1: Preparation of the Nucleophile Solution
  • Action: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-morpholinopropylamine (1.05 mmol) and anhydrous dichloromethane (DCM, 10 mL). Seal the flask with a rubber septum and purge with a continuous nitrogen atmosphere.

  • Causality: The slight stoichiometric excess of the amine ensures the complete consumption of the highly reactive isocyanate. The inert atmosphere is critical; ambient moisture will rapidly degrade the isocyanate into 4-chloroaniline, which can react with remaining isocyanate to form the unwanted symmetric byproduct, 1,3-bis(4-chlorophenyl)urea[1].

Step 2: Thermal Equilibration
  • Action: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Causality: The nucleophilic attack on the isocyanate carbon is highly exothermic. Pre-cooling the system mitigates the risk of thermal runaway, suppresses potential dimerization of the isocyanate, and maximizes the regioselectivity of the urea formation.

Step 3: Controlled Electrophile Addition
  • Action: Dissolve 4-chlorophenyl isocyanate (1.00 mmol) in anhydrous DCM (5 mL). Using a syringe pump, add this solution dropwise to the cooled amine solution over a period of 15 to 20 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the unreacted isocyanate in the reaction mixture. This prevents localized heating and ensures that the amine is always in excess relative to the available isocyanate during the addition phase.

Step 4: Reaction Propagation and Monitoring
  • Action: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours.

  • Causality: Warming the system provides the necessary kinetic energy to drive the reaction to absolute completion. The progress should be monitored via Thin Layer Chromatography (TLC) or in-situ FTIR spectroscopy. The reaction is deemed complete upon the total disappearance of the strong, characteristic isocyanate −N=C=O stretching band at approximately 2250–2275 cm⁻¹[2].

Step 5: Workup and Isolation
  • Action: Quench the reaction by adding 10 mL of distilled water. Transfer the biphasic mixture to a separatory funnel. Extract the organic (DCM) layer and wash it successively with saturated aqueous sodium bicarbonate ( NaHCO3​ , 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Causality: The aqueous wash efficiently removes the slight excess of unreacted 3-morpholinopropylamine (which is water-soluble due to the morpholine ring) and any other water-soluble impurities.

Step 6: Purification
  • Action: Purify the crude solid residue via recrystallization from an optimized solvent system (e.g., ethyl acetate/hexanes) or via silica gel flash chromatography if an oil is obtained.

  • Causality: Recrystallization exploits the differential solubility of the target urea versus trace impurities, yielding a high-purity crystalline product suitable for rigorous analytical validation.

Analytical Validation (Self-Validating System)

To confirm the structural integrity and purity of the synthesized 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea, the following analytical suite must be executed:

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Validation Marker: Confirm the presence of the strong urea carbonyl ( C=O ) stretch at ~1650 cm⁻¹ and the broad N−H stretch at ~3300 cm⁻¹. Crucially, verify the absolute absence of the isocyanate peak at ~2270 cm⁻¹[2].

  • Proton Nuclear Magnetic Resonance (¹H-NMR, DMSO-d₆):

    • Validation Marker: Observe the disappearance of the primary amine protons. Confirm the presence of two distinct urea NH protons (often appearing as broad singlets, integrating to 1H each), the aromatic AA′BB′ system of the p-chlorophenyl ring, and the characteristic aliphatic multiplets corresponding to the morpholine ring and the propyl linker.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Marker: Confirm the molecular ion peak [M+H]+ corresponding to the calculated exact mass of the compound, ensuring no symmetric urea byproducts are present in the chromatogram.

Safety and Handling Protocols

  • Chemical Hazards: 4-Chlorophenyl isocyanate is a lachrymator, a strong respiratory sensitizer, and is highly toxic by inhalation. Dichloromethane is a volatile organic solvent and a suspected carcinogen.

  • Engineering Controls: All synthetic manipulations, including workup and solvent evaporation, must be performed inside a certified, properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Operators must wear heavy-duty nitrile gloves, a flame-resistant laboratory coat, and splash-proof safety goggles at all times.

References

  • Asian Journal of Chemistry. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates". Asian Journal of Chemistry, Vol. 23, No. 4 (2011). URL: [Link]

  • Organic Letters - ACS Publications. "Acetoacetanilides as Masked Isocyanates: Facile and Efficient Synthesis of Unsymmetrically Substituted Ureas". Organic Letters, 2010. URL: [Link]

Sources

Application

Application Note: In Vivo Dosing Guidelines for 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea in Murine Models

Introduction & Pharmacological Context In the landscape of preclinical drug development, 1,3-disubstituted ureas represent a highly potent class of small-molecule inhibitors, most notably recognized for their ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

In the landscape of preclinical drug development, 1,3-disubstituted ureas represent a highly potent class of small-molecule inhibitors, most notably recognized for their ability to target soluble epoxide hydrolase (sEH)[1],[2]. The compound 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6) serves as a quintessential model for this pharmacophore.

From a structural design perspective, this molecule is engineered to balance target affinity with pharmacokinetic viability. The lipophilic p-chlorophenyl group anchors the molecule deep within hydrophobic enzymatic pockets, while the central urea motif acts as the primary hydrogen-bond donor/acceptor[3]. However, diaryl and alkyl-aryl ureas are notoriously hampered by high crystal lattice energies, resulting in poor aqueous solubility[1]. To circumvent this, the inclusion of the 3-morpholinopropyl tail is a critical structural causality. Morpholine is a privileged medicinal chemistry scaffold; its weakly basic nitrogen (pKa ~8.3) and opposing oxygen atom create a flexible, balanced lipophilic–hydrophilic profile that drastically enhances aqueous solubility and membrane permeability (including the blood-brain barrier) without sacrificing metabolic stability[4],[5].

Mechanism of Action: Modulating the Arachidonic Acid Cascade

The primary utility of urea-based inhibitors like 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea lies in their ability to competitively inhibit sEH[2]. Under normal physiological conditions, cytochrome P450 (CYP450) epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which are critical endogenous signaling molecules that promote vasodilation and resolve inflammation. sEH rapidly hydrolyzes these beneficial EETs into dihydroxyeicosatrienoic acids (DHETs), which possess significantly reduced biological activity. By blocking the sEH active site, the urea inhibitor stabilizes EET levels, thereby amplifying their cardioprotective and anti-inflammatory effects[1].

sEH_Pathway AA Arachidonic Acid (Endogenous Substrate) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) Cardioprotective & Anti-inflammatory CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) (Target Enzyme) EETs->sEH DHETs DHETs (Dihydroxyeicosatrienoic Acids) Reduced Biological Activity sEH->DHETs Hydrolysis Inhibitor 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (Competitive Inhibitor) Inhibitor->sEH Blocks Active Site (Urea Pharmacophore)

Figure 1: Mechanism of action for 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea targeting sEH.

Physicochemical Properties & Vehicle Selection

The success of in vivo murine studies hinges entirely on the formulation. Administering a poorly formulated urea suspension intraperitoneally (IP) or intravenously (IV) will result in immediate precipitation, leading to erratic pharmacokinetic (PK) profiles, localized inflammation, and compromised animal welfare[6].

Because the morpholine nitrogen can be protonated, the compound is amenable to mild acidic formulations or complexation strategies. We recommend utilizing cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to encapsulate the hydrophobic p-chlorophenyl moiety while leaving the protonated morpholine exposed to the aqueous phase.

Table 1: Recommended Formulation Vehicles for Murine Dosing

Vehicle CompositionSolubilization MechanismIn Vivo Suitability & Causality
20% HP-β-CD in Saline Hydrophobic inclusion complexExcellent (PO, IP, IV). Prevents precipitation upon injection into physiological pH; minimal tissue irritation.
5% DMSO, 5% Tween-80, 90% Saline Co-solvency and micellar dispersionGood (IP, PO). DMSO disrupts the urea crystal lattice; Tween-80 maintains dispersion. May cause mild local IP irritation.
0.1 N HCl (titrated to pH 4.5) Protonation of morpholine nitrogenModerate (PO). Suitable for oral gavage due to gastric pH compatibility. Unsuitable for IV/IP due to physiological pH buffering causing precipitation.

Murine Dosing Guidelines & Limitations

To ensure a self-validating and reproducible experimental system, dosing volumes must strictly adhere to established laboratory animal welfare standards. Excessive dosing volumes alter baseline physiological parameters (e.g., increasing intra-abdominal pressure or causing hemodilution), which can severely confound the readout of anti-inflammatory or cardiovascular biomarkers[6],[7].

Table 2: Maximum Dosing Volumes and Needle Specifications for Mice (Adapted from Diehl et al.) [6]

Route of AdministrationRecommended VolumeMaximum VolumeNeedle Gauge (G)Pharmacokinetic Considerations
Intraperitoneal (IP) 10.0 mL/kg20.0 mL/kg25 - 27Rapid systemic absorption via mesenteric vessels; subject to hepatic first-pass metabolism.
Oral Gavage (PO) 10.0 mL/kg20.0 mL/kg20 - 22 (Bulb)Requires 4-6 hours of fasting prior to dosing to ensure consistent gastric emptying and absorption.
Intravenous (IV, bolus) 5.0 mL/kg5.0 mL/kg27 - 30100% bioavailability. Must be administered slowly via the lateral tail vein to prevent volumetric shock.
Subcutaneous (SC) 10.0 mL/kg40.0 mL/kg25 - 27Depot formation risk. Absorption rate is highly dependent on the lipophilicity of the vehicle.

Experimental Protocols

Protocol A: Formulation of 5 mg/mL Dosing Solution in 20% HP-β-CD

Expert Insight: This protocol utilizes a "solvent-shift" method. The initial use of DMSO overcomes the high lattice energy of the urea bond, while the subsequent dropwise addition of HP-β-CD prevents localized supersaturation.

  • Preparation of Vehicle: Dissolve 20 g of HP-β-CD in 80 mL of sterile 0.9% physiological saline. Stir continuously until completely clear, then adjust the final volume to 100 mL with saline. Filter sterilize through a 0.22 µm PES membrane.

  • Compound Weighing: Accurately weigh 50 mg of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea into a sterile, light-protected glass vial.

  • Primary Solubilization: Add 200 µL of molecular biology-grade DMSO (2% of final volume) to the compound. Vortex vigorously for 60 seconds until a clear, concentrated stock is achieved.

  • Aqueous Phase Addition: Place the vial on a magnetic stirrer at 300 RPM. Slowly add 9.8 mL of the 20% HP-β-CD solution dropwise (approx. 1 drop per second).

  • Sonication: Sonicate the final mixture in a water bath at room temperature for 10 minutes to ensure complete micellar inclusion. The final solution should be optically clear, yielding a 5 mg/mL dose.

Protocol B: Intraperitoneal (IP) Administration & Pharmacokinetic Sampling

Expert Insight: IP injection is utilized for initial PK profiling to evaluate the compound's stability against hepatic first-pass metabolism, as the peritoneal cavity drains directly into the portal vein.

  • Animal Preparation: Weigh the mouse to calculate the exact dosing volume (e.g., for a 25 g mouse at 10 mL/kg, the injection volume is 250 µL).

  • Restraint & Targeting: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the mouse so the head is angled downward at 30 degrees. This causes the visceral organs to shift cranially, minimizing the risk of accidental cecum puncture.

  • Injection: Insert a 26G needle, bevel up, at a 30-degree angle into the lower right quadrant of the abdomen (to avoid the cecum located on the left). Aspirate slightly to ensure no fluid (blood or urine) enters the hub, then inject the 250 µL volume smoothly over 3 seconds.

  • Serial Blood Sampling (Submandibular Vein): For PK profiling at defined time points (e.g., 0.5, 1, 2, 4, 8 hours), use a 4 mm animal lancet to puncture the submandibular vein. Collect 50 µL of blood into K2-EDTA coated microvette tubes. Note: According to Good Practice Guidelines, total blood removal must not exceed 7.5% of the circulating blood volume (approx. 1.5 mL total for a 25 g mouse) within a 24-hour period to prevent hypovolemic stress[6],[7].

  • Plasma Isolation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store immediately at -80°C until LC-MS/MS analysis.

References

  • [6] Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. Available at:[Link]

  • [4] RSC Advances. (2020). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Royal Society of Chemistry. Available at: [Link]

  • [7] Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes - PubMed. NIH. Available at:[Link]

  • [5] PMC. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. NIH. Available at:[Link]

  • [1] Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology. Available at:[Link]

  • [3] Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. The Wheelock Laboratory (Metabolomics). Available at: [Link]

  • [2] Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PNAS. Available at:[Link]

Sources

Method

Application Note: Preparation and Handling of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea Stock Solutions for In Vitro Cell Culture Assays

Abstract 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6) is a synthetic small molecule frequently utilized in screening libraries and mechanistic cellular assays. The compound presents a unique formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6) is a synthetic small molecule frequently utilized in screening libraries and mechanistic cellular assays. The compound presents a unique formulation challenge: while its morpholine ring enhances aqueous solubility, its lipophilic p-chlorophenyl urea core drives crystallization and precipitation in aqueous media. This application note provides an authoritative, step-by-step protocol for the preparation, quality control, and cell culture application of this compound, ensuring reproducible data and mitigating solvent-induced experimental artifacts.

Chemical Profiling & Rational Solvent Selection

1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea is characterized by two distinct structural motifs. The urea moiety acts as a potent bidentate hydrogen bond donor and acceptor—a pharmacophore frequently utilized in the rational design of kinase and hydrolase inhibitors[1]. Conversely, the morpholine ring is a "privileged scaffold" in medicinal chemistry, incorporated to enhance metabolic stability, cellular permeability, and aqueous solubility due to its basic nitrogen and oxygen heteroatom[2][3].

Despite the solubilizing effect of the morpholine ring, the crystalline nature and lipophilicity of the p-chlorophenyl urea core necessitate the use of an organic solvent for the preparation of highly concentrated master stocks. Dimethyl sulfoxide (DMSO) is the universal solvent of choice. DMSO effectively disrupts the intermolecular hydrogen bonds within the crystal lattice, ensuring complete dissolution and preventing premature precipitation during cryogenic storage.

Table 1: Physicochemical Properties and Stock Concentration Matrix

Use the following mass-to-volume calculations to prepare standard stock solutions in 1 mL of anhydrous DMSO.

Property / Target ConcentrationValue / Mass Required (per 1 mL DMSO)
Molecular Formula C14H20ClN3O2
Molecular Weight 297.78 g/mol
10 mM Stock 2.98 mg
20 mM Stock 5.96 mg
50 mM Stock 14.89 mg
100 mM Stock 29.78 mg

Mechanistic Context: The Morpholine-Urea Scaffold in Cellular Assays

When introducing a lipophilic urea into an aqueous cell culture environment, the kinetic equilibrium of the compound shifts rapidly. The morpholine ring becomes protonated at physiological pH (~7.4), which aids in maintaining the compound in solution[2]. However, the localized high concentration of the p-chlorophenyl urea core can induce transient micro-precipitation if the solvent exchange (DMSO to water) is not managed correctly. Therefore, the experimental workflow must incorporate intermediate dilutions and rapid vortexing to ensure a homogenous monomeric dispersion of the compound before it contacts the cells.

G A Solid Compound (CAS 73953-71-6) B Solubilization in 100% DMSO A->B Add Solvent C Quality Control (Visual Clarity) B->C Verify D Aliquoting (Single-use vials) C->D Pass E Storage (-20°C or -80°C) D->E Freeze

Figure 1: Logical workflow for the preparation, validation, and storage of compound stock solutions.

Step-by-Step Protocol: Stock Solution Formulation

Note: Perform all steps under a laminar flow hood to maintain sterility if the stock is intended for long-term cell culture assays.

  • Equilibration : Allow the lyophilized solid 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture condensation, which can degrade the compound or artificially inflate its weighed mass.

  • Weighing : Accurately weigh the desired mass (e.g., 14.89 mg for a 50 mM stock) using an analytical balance. Transfer the powder to a sterile, solvent-resistant polypropylene microcentrifuge tube.

  • Solubilization : Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation : Vortex the tube vigorously for 30–60 seconds. If the compound does not dissolve completely, place the tube in a sonicating water bath at room temperature for 2–5 minutes. Causality: Acoustic cavitation will mechanically disrupt any remaining recalcitrant crystal lattice without degrading the molecule.

  • Quality Control (Self-Validation) : Visually inspect the solution against a direct light source. The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution; if observed, gently warm the solution to 37°C and re-sonicate.

  • Aliquoting : Divide the master stock into 10–20 µL single-use aliquots. Causality: Repeated freeze-thaw cycles of DMSO stocks induce atmospheric moisture absorption, leading to the hydrolysis of the urea bond or irreversible precipitation.

  • Storage : Store the aliquots at -20°C (for use within 1-3 months) or -80°C (for long-term storage up to 12 months). Protect from light.

Application in Cell Culture: Dilution and Treatment

To maintain scientific integrity and prevent experimental artifacts, the final concentration of DMSO in the cell culture media must be strictly controlled. DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce cellular toxicity, alter membrane permeability, and trigger unintended differentiation pathways[4].

Dilution S 10 mM DMSO Stock (100% DMSO) I Intermediate Dilution (e.g., 1 mM in DMSO) S->I Serial Dilution (DMSO) M Aqueous Media Dilution (e.g., 10 µM in Media) I->M 1:100 Dilution (Vortex immediately) C Cell Culture Treatment (Final DMSO ≤ 0.1%) M->C Apply to Cells

Figure 2: Dilution cascade ensuring compound solubility and safe final DMSO concentrations.

Step-by-Step Dilution Protocol:
  • Thawing : Remove a single-use aliquot from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Critical Step) : If your target final concentration is low (e.g., 1 µM), perform a serial dilution in 100% DMSO first. Causality: This ensures that when you spike the compound into the media, the volume of DMSO added remains constant across all treatment groups (including the vehicle control), isolating the biological effect of the drug from the solvent effect.

  • Media Spiking : Pre-warm the cell culture media to 37°C. Causality: Cold media drastically reduces the solubility limit of the compound and will cause instant precipitation of the lipophilic urea core.

  • Rapid Mixing : Add the DMSO stock dropwise to the warmed media while simultaneously vortexing or swirling the tube. This rapid dispersion prevents localized high concentrations of the compound.

  • Treatment : Immediately apply the spiked media to the cultured cells. Do not let the spiked media sit for prolonged periods, as lipophilic ureas may begin to adhere non-specifically to the plastic walls of the preparation tube.

References

  • [1] Lin, W.H., et al. Discovery of 3-phenyl-1H-5-pyrazolylamine derivatives containing a urea pharmacophore as potent and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3). Bioorganic & Medicinal Chemistry (PubMed/NIH). URL:[Link]

  • [3] Kourounakis, A., et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews (PubMed/NIH). URL:[Link]

Sources

Application

High-Throughput Screening (HTS) Assays for Soluble Epoxide Hydrolase (sEH) Inhibitors: Utilizing Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- as a Pharmacological Reference

Executive Summary The development of highly selective soluble epoxide hydrolase (sEH) inhibitors is a major focus in cardiovascular and anti-inflammatory drug discovery. sEH catalyzes the degradation of protective epoxye...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective soluble epoxide hydrolase (sEH) inhibitors is a major focus in cardiovascular and anti-inflammatory drug discovery. sEH catalyzes the degradation of protective epoxyeicosatrienoic acids (EETs) into less active diols. This application note provides a comprehensive, field-proven protocol for a fluorescence-based High-Throughput Screening (HTS) assay targeting human sEH (HsEH).

To ensure assay reliability and establish a robust self-validating system, this guide utilizes Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- (CAS 73953-71-6) as the primary pharmacological reference standard. By detailing the mechanistic rationale, step-by-step execution, and rigorous quality control metrics (such as the Z'-factor), this document equips researchers to execute high-fidelity screening campaigns.

Mechanistic Rationale & Pharmacophore Analysis

The Urea Pharmacophore in sEH Inhibition

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- is a quintessential 1-aryl-3-alkyl urea, representing the gold-standard pharmacophore for sEH inhibition. Its structural components are mechanistically tailored for the sEH active site:

  • The Primary Pharmacophore (Urea Moiety): The urea group acts as a transition-state mimic for the epoxide ring-opening reaction. It forms highly stable, critical hydrogen bonds with the catalytic triad residues of sEH (Tyr383, Tyr466, and Asp335).

  • The Hydrophobic Anchor (p-Chlorophenyl Group): The halogenated aromatic ring occupies the narrow, hydrophobic pocket adjacent to the catalytic center, driving binding affinity through van der Waals interactions.

  • The Solubilizing Tail (Morpholinopropyl Group): Lipophilicity is a common hurdle in sEH inhibitor design. The basic morpholine ring interacts with the solvent-accessible channel and significantly improves aqueous solubility, preventing compound aggregation during HTS[1].

Biochemical Pathway of the Fluorescent Assay

Unlike older radioactive assays, modern HTS relies on the fluorogenic substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester). PHOME is highly stable in aqueous solutions and allows for long incubation times at room temperature[1]. When sEH hydrolyzes the epoxide moiety of PHOME, it forms an unstable diol intermediate. This intermediate undergoes rapid intramolecular cyclization, releasing a cyanohydrin that decomposes under basic conditions into the highly fluorescent 6-methoxy-2-naphthaldehyde[1].

sEH_Pathway PHOME PHOME Substrate (Non-fluorescent) sEH Soluble Epoxide Hydrolase (Active Enzyme) PHOME->sEH Binding & Hydrolysis Diol Unstable Diol Intermediate sEH->Diol Catalytic Turnover Fluor 6-methoxy-2-naphthaldehyde (Highly Fluorescent) Diol->Fluor Cyclization & Decomposition Inhibitor Urea, 1-(p-chlorophenyl)- 3-(3-morpholinopropyl)- Inhibitor->sEH Competitive Inhibition (H-bonds to Tyr383/Tyr466)

Biochemical mechanism of the PHOME-based sEH assay and competitive inhibition by the urea reference.

Assay Design & Causality (The "Why" Behind the Steps)

To guarantee trustworthiness, an HTS protocol must be a self-validating system where every reagent serves a specific, controlled purpose.

  • Bis-Tris Buffer (pH 7.0): Maintains the optimal physiological pH for recombinant human sEH activity while avoiding amine-based buffers (like Tris) that can nucleophilically attack certain electrophilic library compounds[2].

  • Bovine Serum Albumin (0.1 mg/mL BSA): Inclusion of BSA is critical. Lipophilic urea derivatives often exhibit non-specific binding to polystyrene microtiter plates, leading to artificially inflated IC50 values. BSA acts as a carrier protein, maintaining the free fraction of the inhibitor in solution and ensuring accurate dose-response curves[2].

  • 15-Minute Pre-Incubation: Urea-based sEH inhibitors often exhibit slow-binding kinetics. A 15-minute pre-incubation of the enzyme with the compound before substrate addition ensures that binding equilibrium is reached, preventing false negatives.

  • DMSO Tolerance: The assay is validated to tolerate up to 1% (v/v) DMSO. Exceeding this threshold can denature the enzyme and artificially suppress the baseline signal[3].

Step-by-Step HTS Protocol (384-Well Format)

Reagent Preparation
  • Assay Buffer: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL BSA and 0.01% Triton X-100[2]. Filter sterilize (0.22 µm).

  • Enzyme Solution: Dilute recombinant human sEH in Assay Buffer to a working concentration of 0.2 µM (final assay concentration will be 0.1 µM)[2].

  • Substrate Solution: Dissolve PHOME in DMSO to a 10 mM stock. Dilute in Assay Buffer to a working concentration of 100 µM just prior to use (final assay concentration will be 50 µM)[1].

  • Reference Inhibitor: Prepare a 10 mM stock of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- in 100% DMSO.

Execution Workflow
  • Plate Dispensing: Using an automated liquid handler, dispense 20 µL of Assay Buffer into all wells of a 384-well black opaque microtiter plate.

  • Compound Transfer: Use a pin-tool or acoustic liquid handler (e.g., Echo) to transfer 50 nL of test compounds, DMSO vehicle (Negative Control, 0% inhibition), and the Urea reference inhibitor (Positive Control, 100% inhibition) into the respective wells.

  • Enzyme Addition: Dispense 10 µL of the Enzyme Solution (0.2 µM) into all wells.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g for 1 min) to remove bubbles. Incubate in the dark at room temperature (22°C) for 15 minutes.

  • Reaction Initiation: Dispense 10 µL of the Substrate Solution (100 µM PHOME) to all wells to initiate the reaction. The total assay volume is now 40 µL.

  • Incubation: Incubate the plates in the dark at room temperature for 60 minutes[1].

  • Fluorescence Readout: Read the plate on a multimode microplate reader using an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

HTS_Workflow Step1 1. Plate Preparation Dispense 20 µL Assay Buffer (BSA/Triton) Step2 2. Compound Addition Pin-tool transfer 50 nL Urea Inhibitor / Library Step1->Step2 Step3 3. Enzyme Addition Add 10 µL Recombinant HsEH (0.2 µM) Step2->Step3 Step4 4. Pre-Incubation 15 min at Room Temperature Step3->Step4 Step5 5. Substrate Addition Add 10 µL PHOME Substrate (100 µM) Step4->Step5 Step6 6. Fluorescence Readout Ex: 330 nm / Em: 465 nm (60 min endpoint) Step5->Step6

Sequential workflow for the 384-well sEH HTS assay using automated liquid handling.

Data Presentation & Quality Control

A self-validating HTS assay requires rigorous statistical evaluation on a per-plate basis. The primary metric for assay robustness is the Z'-factor , which evaluates both the dynamic range (signal window) and the data variation of the positive and negative controls[4].

Acceptance Criteria: An assay plate is only validated for hit-picking if the Z'-factor is ≥ 0.5[4]. For this optimized sEH assay, an overall Z' value of ~0.7 is expected, proving the system's robustness for HTS[1].

Table 1: Expected Assay Metrics and Causality
ParameterTarget Value / MetricCausality / Rationale
Enzyme Concentration 0.1 µM (Final)Ensures linear substrate conversion within the 60-minute endpoint window without depleting the substrate[2].
Substrate Concentration 50 µM (Final)Balances the signal-to-background ratio with the aqueous solubility limits of PHOME[1].
Reference IC₅₀ 10 nM – 50 nMValidates the assay's sensitivity to the 1-aryl-3-alkyl urea pharmacophore.
Z'-Factor > 0.7Confirms excellent separation between the DMSO control and the Urea reference control[1].
Signal-to-Background > 5.0Ensures hits can be distinguished from baseline noise generated by unhydrolyzed PHOME.

Troubleshooting & Causality

Even with a validated protocol, HTS campaigns can encounter artifacts. Use this matrix to diagnose and resolve common issues:

  • High Background Fluorescence in Specific Wells:

    • Cause: Compound autofluorescence (a common artifact in library screening).

    • Solution: Implement a "pre-read" step immediately after compound addition (before enzyme/substrate) to establish a baseline fluorescence for each well. Subtract this baseline from the final endpoint read.

  • Poor Z'-Factor (< 0.5) or High Well-to-Well Variability:

    • Cause: Reagent precipitation or non-specific binding to the plate surface.

    • Solution: Verify that the BSA concentration is exactly 0.1 mg/mL[2]. Ensure the DMSO concentration across all wells is strictly normalized and does not exceed 1%[3].

  • Right-Shifted IC₅₀ for the Urea Reference:

    • Cause: Insufficient pre-incubation time.

    • Solution: Urea inhibitors bind tightly but sometimes slowly. Ensure the full 15-minute pre-incubation of the enzyme and inhibitor is completed before adding the PHOME substrate.

References

  • Morisseau, C., et al. "Development of a high-throughput screen for soluble epoxide hydrolase inhibition." Analytical Biochemistry, 2007. URL:[Link]

  • Sittampalam, G.S., et al. "Assay Guidance Manual: HTS Assay Validation." National Center for Advancing Translational Sciences, 2012. URL:[Link]

  • Kramer, J.S., et al. "Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain." Journal of Medicinal Chemistry, 2019. URL:[Link]

Sources

Method

Advanced Crystallization Techniques and Polymorph Screening for Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-

Document Type: Application Note & Protocol Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Physicochemical Profiling The compound Urea, 1-(p-chlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

The compound Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- (CAS: 73953-71-6) represents a classic structural motif in modern drug discovery, combining a hydrophobic halogenated aromatic ring, a rigid hydrogen-bonding urea linker, and a basic morpholine moiety.

From a crystallization perspective, this molecule presents a dual challenge. First, 1 [4], which can lead to rapid precipitation of amorphous material, gelation, or the appearance of transient metastable polymorphs. Second, the hydrophobic p -chlorophenyl group limits aqueous solubility, necessitating careful solid-form selection to ensure adequate bioavailability.

To overcome these challenges, this guide details two distinct, self-validating crystallization workflows: a Controlled Cooling Crystallization for the free base to isolate the thermodynamically stable polymorph, and a Slurry Reactive Crystallization to form the highly soluble hydrochloride salt.

Table 1: Physicochemical Profile & Crystallization Implications
PropertyValue / CharacteristicCrystallization Implication
Molecular Formula C14H20ClN3O2Moderate molecular weight (297.78 g/mol ); standard organic solvent compatibility.
H-Bond Donors 2 (Urea -NH)High propensity for directional hydrogen bonding; risk of polymorphism.
H-Bond Acceptors 4 (Urea =O, Morpholine N/O)Promotes solvent inclusion (solvates) in polar aprotic solvents.
Ionizability (pKa) ~8.3 (Morpholine Nitrogen)Ideal candidate for salt formation (e.g., HCl, mesylate) to enhance solubility.

Crystallization Strategy & Workflow

The decision to isolate the free base versus a salt form depends on the target formulation's dissolution requirements. The workflow below illustrates the decision matrix for processing this API.

CrystallizationWorkflow Start 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (API Free Base) Solubility Solubility Profiling & Solvent Selection Start->Solubility FreeBase Free Base Crystallization (Cooling / Anti-solvent) Solubility->FreeBase Non-ionizable target SaltForm Reactive Crystallization (Salt Formation) Solubility->SaltForm Enhanced solubility Cooling Controlled Cooling (EtOAc) FreeBase->Cooling Slurry Slurry Reactive Crystallization (HCl in MeCN) SaltForm->Slurry Polymorph Polymorph Screening (XRPD, DSC, TGA) Cooling->Polymorph Slurry->Polymorph Final Target Solid Form Selection Polymorph->Final

Figure 1: Decision matrix for the crystallization and solid-form selection of the target API.

High-Throughput Solvent & Polymorph Screening

Before scaling up, a systematic polymorph screen is mandatory to ensure intellectual property coverage and formulation stability. [5] to map the solid-state landscape.

For this urea derivative, 2 [3] because it provides thermodynamic control, allowing the most stable hydrogen-bonded network to assemble without trapping solvent molecules.

Table 2: Solvent Screening Results for Free Base Cooling Crystallization
Solvent SystemSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)Dominant Polymorph
Ethyl Acetate (EtOAc)85.08.290.3Form I (Stable)
Ethanol (EtOH)125.015.587.6Form I (Stable)
Acetone150.045.070.0Form II (Metastable)
Acetonitrile (MeCN)60.05.091.6Form I (Stable)
Water< 1.0< 1.0N/AN/A (Poor solubility)

Causality Note: Ethyl Acetate is selected as the optimal solvent for the free base because it offers a steep solubility curve (ideal for high-yield cooling crystallization) and does not act as a strong hydrogen-bond donor, preventing the disruption of the API's internal urea-urea hydrogen bonding motifs.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization of the Free Base

Objective: Isolate the thermodynamically stable Form I of the free base with a narrow particle size distribution.

Mechanistic Rationale: By controlling the cooling rate and introducing seed crystals within the metastable zone, we bypass spontaneous primary nucleation. This prevents "oiling out" (liquid-liquid phase separation)—a common issue with flexible morpholine derivatives—and ensures crystal growth dominates over secondary nucleation.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the API free base in 120 mL of Ethyl Acetate in a 250 mL jacketed crystallizer equipped with an overhead pitched-blade impeller.

  • Heating: Ramp the internal temperature to 65°C at 2°C/min under moderate agitation (250 rpm) until a clear solution is achieved.

  • Clarification (Self-Validation Step): Polish filter the hot solution through a pre-warmed 0.45 µm PTFE membrane into a clean reactor to remove any foreign particulates that could trigger uncontrolled heterogeneous nucleation.

  • Primary Cooling: Cool the solution from 65°C to 50°C at a rate of 0.5°C/min.

  • Seeding: At 50°C (within the metastable zone), add 0.1 g (1 wt%) of micronized Form I seed crystals. Age the suspension at 50°C for 30 minutes to allow the seed bed to stabilize and begin consuming supersaturation.

  • Secondary Cooling: Cool the seeded slurry from 50°C to 5°C at a slow, controlled rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry through a Buchner funnel. Wash the wet cake with 15 mL of pre-chilled (5°C) Ethyl Acetate to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours. Confirm solvent removal via TGA (Thermogravimetric Analysis) and polymorph purity via XRPD (X-Ray Powder Diffraction).

Protocol B: Slurry Reactive Crystallization of the Hydrochloride Salt

Objective: Convert the poorly water-soluble free base into a highly soluble hydrochloride salt while maintaining excellent physical properties.

Mechanistic Rationale: Traditional solution-based salt formation often requires massive solvent volumes to dissolve the free base entirely.3 [1]. As the acid is added, the trace dissolved free base reacts to form the salt, which immediately precipitates, driving the dissolution of more free base via Le Chatelier's principle. This method drastically reduces solvent mass intensity and yields highly crystalline material [2].

Step-by-Step Methodology:

  • Slurry Preparation: Suspend 10.0 g of the free base in 100 mL of Acetonitrile (MeCN) at 25°C. The free base will remain largely undissolved (slurry state).

  • Acid Titration: Using a syringe pump, slowly add 1.05 molar equivalents of concentrated aqueous HCl (37% w/w) dropwise over 60 minutes while stirring at 300 rpm.

  • Reaction & Nucleation: As the HCl neutralizes the morpholine ring, the transiently soluble intermediate immediately exceeds the solubility limit of the MeCN/Water matrix, triggering the nucleation of the API-HCl salt.

  • Ostwald Ripening (Aging): Once addition is complete, age the slurry at 25°C for 6 hours. Causality: This extended aging step allows smaller, kinetically formed crystals to dissolve and redeposit onto larger crystals, improving filterability and bulk density.

  • Isolation: Filter the solid salt, wash with 20 mL of cold MeCN, and dry under vacuum at 40°C for 24 hours.

  • Validation: Analyze the final product via Ion Chromatography (to confirm 1:1 stoichiometry of chloride to API) and DSC (Differential Scanning Calorimetry) to confirm a single, sharp melting endotherm indicative of high phase purity.

References

  • Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design (ACS Publications). URL:[Link]

  • Templated Reactive Crystallization of Active Pharmaceutical Ingredient in Hydrogel Microparticles Enabling Robust Drug Product Processing. Journal of Pharmaceutical Sciences (PubMed). URL:[Link]

  • Role of Cooling Crystallization in Access to Solid Forms and Discovery of New Polymorphs. Crystal Growth & Design (ACS Publications). URL:[Link]

  • Synergistic Effect of Urea Derivatives on Pyrazinamide Vapor Pressure and Crystal Growth. Crystal Growth & Design (ACS Publications). URL:[Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of complex urea-based pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of complex urea-based pharmacophores. The compound Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- presents a unique triad of physicochemical challenges: a hydrophobic, rigid p-chlorophenyl ring; a strongly hydrogen-bonding urea core; and a basic, flexible morpholine tail.

This guide provides field-proven, mechanistically grounded protocols to overcome its resistance to solvation in Dimethyl Sulfoxide (DMSO) and ensure the integrity of your downstream biological assays.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does this compound resist dissolution even in a strong polar aprotic solvent like DMSO? A1: The primary barrier to solubility is the high crystal lattice energy driven by the urea core. Urea functionalities act as both strong hydrogen bond donors (via NH groups) and acceptors (via the C=O group), leading to the formation of robust supramolecular polymers or dimers in the solid state[1]. Furthermore, the p-chlorophenyl group engages in hydrophobic pi-pi stacking and halogen bonding, which further stabilizes the crystal lattice. While DMSO is an excellent hydrogen-bond acceptor, it must kinetically and thermodynamically overcome these pre-existing intermolecular networks to solvate the molecule[2].

Q2: I left my DMSO stock on the bench, and now the compound is precipitating. What happened? A2: DMSO is highly hygroscopic. When exposed to the atmosphere, it rapidly absorbs ambient moisture. The introduction of water significantly alters the solvent's dielectric constant and hydrogen-bonding dynamics. For hydrophobic compounds like p-chlorophenyl derivatives, even a small percentage of water in DMSO can drastically reduce the solubility limit, causing rapid precipitation[3]. Always use anhydrous DMSO (sealed under inert gas) for stock solutions.

Q3: Can adjusting the pH improve its solubility in DMSO? A3: Yes. The 3-morpholinopropyl moiety contains a basic secondary/tertiary amine nitrogen within the morpholine ring (typical pKa ~8.3–8.5)[4]. By introducing a stoichiometric amount of a strong organic acid (e.g., Trifluoroacetic acid, TFA), the morpholine ring becomes protonated. This introduces a positive charge, disrupting the crystal lattice via electrostatic repulsion and significantly increasing the molecule's polarity and affinity for the solvent.

Section 2: Step-by-Step Troubleshooting Protocols

Protocol A: Thermodynamic & Kinetic Disruption (Standard Solubilization)

Use this protocol as the first-line approach for preparing high-concentration stock solutions (e.g., 10–50 mM).

  • Solvent Preparation: Aliquot anhydrous DMSO (≥99.9% purity, stored over molecular sieves) into a dry, sterile glass vial.

  • Addition: Weigh the required mass of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- and add it to the DMSO.

  • Vortexing: Vortex vigorously for 60 seconds to disperse the solid into a suspension.

  • Thermal Incubation: Place the vial in a thermomixer or water bath set to 40°C for 15 minutes.

    • Causality: Heating provides the thermodynamic energy required to break the urea-urea intermolecular hydrogen bonds[1].

  • Sonication: If the solution remains cloudy, sonicate in a bath sonicator for 10–15 minutes. Maintain the bath temperature below 50°C to prevent compound degradation.

    • Causality: Cavitation forces kinetically disrupt the remaining crystal lattice micro-aggregates[2].

  • Validation Check (Self-Validating System): Hold the vial against a light source. A fully solvated compound will exhibit zero Tyndall effect (no light scattering). If a laser pointer beam is visible passing through the liquid, micro-precipitates remain, and you must proceed to Protocol B.

Protocol B: Acid-Assisted Solubilization (For Recalcitrant Samples)

If Protocol A fails, utilize the basicity of the morpholine ring to force solvation.

  • Acid Selection: Prepare a 10% (v/v) solution of Trifluoroacetic acid (TFA) or Methanesulfonic acid in anhydrous DMSO.

  • Titration: Add the acid solution dropwise to your compound suspension (aiming for a 1:1 to 1:1.2 molar ratio of acid to compound).

  • Agitation: Vortex immediately. The protonation of the morpholine tail will rapidly convert the free base into a highly soluble salt form[4].

  • Validation Check (Self-Validating System): The transition from a turbid suspension to an optically clear solution should occur within 60 seconds of acid addition. Confirm stability by letting it sit at room temperature for 2 hours without reprecipitation.

  • Buffer Consideration: When diluting this stock into aqueous biological buffers (e.g., PBS) for downstream assays, ensure the buffer has sufficient capacity to neutralize the added acid, or adjust the pH post-dilution to prevent assay artifacts.

Section 3: Quantitative Data & Troubleshooting Matrix

Table 1: Physicochemical Factors Influencing Solvation

Structural MotifChemical PropertyImpact on DMSO SolubilitySolubilization Strategy
Urea Core Strong H-bond donor/acceptorDecreases (Forms supramolecular networks)Heat (40°C), Sonication
p-Chlorophenyl Hydrophobic, Pi-stackingDecreases (Increases lattice energy)Ensure anhydrous DMSO
Morpholine Ring Weak Base (pKa ~8.3)Increases (if protonated)Acid titration (e.g., TFA)

Table 2: Troubleshooting Matrix

ObservationRoot CauseRecommended Action
Immediate precipitation upon adding DMSOHigh crystal lattice energyProceed to Protocol A (Heat + Sonication)
Gradual precipitation over daysWater absorption by hygroscopic DMSOUse fresh, anhydrous DMSO; store under Argon
Persistent cloudy suspensionIncomplete disruption of urea dimersProceed to Protocol B (Acid-Assisted Solubilization)
Precipitation upon dilution in assay bufferAqueous solubility limit exceededKeep final DMSO <1%; use formulation excipients

Section 4: Visualizing the Solubilization Strategy

SolubilizationWorkflow Start Start: Add Compound to Anhydrous DMSO Check1 Is it fully dissolved? Start->Check1 HeatSonicate Protocol A: Heat (40°C) & Sonicate (15 min) Check1->HeatSonicate No Success Proceed to Assay (Note: Adjust pH if needed) Check1->Success Yes Check2 Is it fully dissolved? HeatSonicate->Check2 Acidify Protocol B: Add Acid (Protonate Morpholine) Check2->Acidify No Check2->Success Yes Acidify->Success Yes (Clear Solution) Fail Evaluate Co-solvents (e.g., DMF, DMAc) Acidify->Fail No (Persistent Suspension)

Decision tree for troubleshooting the solvation of morpholine-urea derivatives in DMSO.

MechanisticPathway State1 Crystalline State Strong Urea-Urea H-Bonds Pi-Stacking State2 Solvent Penetration DMSO competes for H-bond sites State1->State2 Add DMSO + Heat State3 Protonation Morpholine ring protonated Increased polarity State2->State3 Add Acid (TFA) State4 Fully Solvated Compound dispersed in DMSO matrix State2->State4 Kinetic disruption (Sonication) State3->State4 Electrostatic repulsion

Mechanistic pathway of disrupting urea-urea intermolecular networks for complete solvation.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea

Welcome to the Advanced Troubleshooting Guide for 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6). As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6). As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted ureas. This compound is particularly challenging because its solubility is governed by a delicate balance of pH-dependent ionization, hydrophobic interactions, and strong intermolecular hydrogen bonding.

This guide is designed to move beyond basic "add more DMSO" advice. Here, we will dissect the exact physicochemical mechanisms causing your compound to crash out of solution and provide field-proven, self-validating protocols to rescue your assays.

Part 1: Mechanistic Overview — The Causality of Precipitation

To troubleshoot precipitation, we must first understand the molecule's structural domains and how they interact with aqueous media. The precipitation of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea is driven by three distinct mechanisms:

  • pH-Dependent Morpholine Deprotonation: The morpholine ring acts as a weak base. Due to the electron-withdrawing inductive effect of its endocyclic oxygen atom, morpholine has a lower basicity than piperidine, with a1[1]. At acidic to neutral pH, the nitrogen is protonated (cationic), which facilitates aqueous solvation. However, as your buffer approaches physiological pH (7.4) or higher, a significant fraction of the morpholine population deprotonates into its neutral free-base form, drastically reducing solubility.

  • Hydrophobic "Crash-Out": The p-chlorophenyl group is highly lipophilic. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local dielectric constant drops instantly. The hydrophobic p-chlorophenyl rings aggregate together to minimize contact with water faster than the buffer can solvate the morpholine tail.

  • Urea-Urea Self-Association: While free urea is highly water-soluble, substituted ureas exhibit strong amphiphilicity and a high propensity for 2[2]. This leads to the formation of ordered, insoluble microcrystalline aggregates over time[3].

Part 2: Diagnostic Workflow

Use the following logical workflow to identify the root cause of your precipitation issue and navigate to the correct solution.

G A Precipitation of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- B Identify Onset Timing A->B C Immediate (Upon DMSO Dilution) B->C D Delayed (During Incubation) B->D E Cosolvent Crash-Out Hydrophobic Aggregation C->E F Check Buffer pH D->F I Use Step-Wise Dilution (Protocol A) E->I G pH ≥ 7.5 Morpholine Deprotonation F->G H pH < 7.0 Urea Self-Association F->H J Formulate with HPβCD (Protocol B) G->J K Reduce Concentration or Add Co-solvents H->K

Caption: Diagnostic workflow for identifying and resolving 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea precipitation.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate instantly when I pipette it from a 10 mM DMSO stock directly into my assay buffer? A1: You are observing "cosolvent crash-out." When a high-concentration DMSO droplet hits the aqueous phase, the solvent diffuses away faster than the compound can be solvated. The p-chlorophenyl groups instantly undergo hydrophobic collapse. To fix this, you must invert your dilution logic (see Protocol A).

Q2: My cell-based assay requires a pH of 7.8. The compound dissolves initially but forms a cloudy suspension after 2 hours. What is happening? A2: At pH 7.8, you are approaching the pKa of the morpholine ring (~8.4). A significant percentage of the molecules are losing their cationic charge, shifting the equilibrium toward the highly insoluble free-base form. Over a 2-hour window, these neutral molecules undergo urea-urea self-association[2]. You need an excipient that masks the hydrophobic domains without altering the pH (see Protocol B).

Q3: Can I just heat the buffer to force it into solution? A3: No. While heating increases kinetic energy and may temporarily dissolve the aggregates, the compound will inevitably recrystallize as the solution cools to 37°C or room temperature, often forming even larger, assay-disrupting crystals. Thermodynamic solubility must be addressed via formulation, not just temperature.

Part 4: Quantitative Solubility Profiling

To aid in your experimental design, refer to the following table which models the ionization state and empirical solubility limits of the compound across different pH environments.

Buffer pHMorpholine StateIonization (%)Estimated Solubility LimitRecommended Excipient / Action
5.0 Protonated (Cationic)>99.9%>500 µMNone required
6.5 Protonated (Cationic)~98.6%~200 µMNone required
7.4 Mixed~90.0%<50 µM0.05% Tween-20 or 2% DMSO
8.5 Deprotonated (Neutral)~45.0%<10 µM10% HPβCD (Protocol B)

Part 5: Experimental Protocols

A core tenet of robust assay development is utilizing self-validating systems. The following protocols include built-in validation steps to ensure your compound remains in solution.

Protocol A: Reverse Step-Wise Aqueous Dilution (Anti-Crash Method)

Use this method if your compound precipitates immediately upon introduction to aqueous media.

  • Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Ensure it is fully dissolved (vortex and sonicate for 2 minutes).

  • Reverse Addition: Aliquot the required volume of the DMSO stock (e.g., 10 µL) into a clean microcentrifuge tube. Do not pipette this into your buffer.

  • Titration: While vortexing the DMSO stock continuously at medium speed, add your aqueous assay buffer dropwise (5–10 µL at a time).

  • Equilibration: Wait 5 seconds between each drop. This allows the morpholine ring time to protonate and solvate the molecule before the local DMSO concentration drops too low.

  • Final Dilution: Once the total volume reaches a 10% DMSO ratio (e.g., 100 µL total), the solution is thermodynamically stable enough to be diluted rapidly into the final assay volume.

  • Validation Step: Measure the OD600 (turbidity) of the final solution against a blank buffer. An OD600 > 0.05 indicates the presence of colloidal aggregates, meaning the dropwise addition was too rapid.

Protocol B: Cyclodextrin Inclusion Complexation

Use this method for long-term incubations at physiological or basic pH (pH > 7.4) where morpholine deprotonation causes delayed precipitation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HPβCD) in ddH2O. HPβCD forms a hydrophobic cavity that encapsulates the p-chlorophenyl ring, preventing urea self-association.

  • Primary Mixing: Dissolve the compound in DMSO to a 20 mM concentration.

  • Complexation: Mix the DMSO stock with the 20% HPβCD solution at a 1:9 ratio (v/v).

  • Sonication: Sonicate the mixture in a water bath at 37°C for 15 minutes. The mechanical energy forces the lipophilic tail of the compound into the cyclodextrin cavity.

  • Dilution: Dilute this pre-formulated host-guest complex into your final assay buffer (the final HPβCD concentration should be between 1% and 5%).

  • Validation Step: Centrifuge the final assay solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via HPLC-UV. If the area-under-the-curve (AUC) matches your theoretical concentration, the complexation was 100% successful.

References

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids (Morpholine pKa data) CSIC (Consejo Superior de Investigaciones Científicas) URL: [Link]

  • Mechanistic basis for 2-aminopurine quenching by morpholine- and piperazine-based Good's buffers ResearchGate URL:[Link]

  • Aqueous Urea Solutions: Structure, Energetics, and Urea Aggregation ResearchGate URL:[Link]

  • Mechanism of dye solubilization and de-aggregation by urea White Rose Research Online URL: [Link]

Sources

Troubleshooting

Optimizing reaction yield in the synthesis of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-

Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea . Designed for researchers and drug development professionals, this guide provides field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea . Designed for researchers and drug development professionals, this guide provides field-proven methodologies, mechanistic insights, and quantitative data to optimize reaction yields and suppress common side-reactions in unsymmetrical urea synthesis.

Mechanistic Overview & Reaction Pathways

The synthesis of unsymmetrical ureas typically relies on the nucleophilic addition of a primary amine (3-morpholinopropylamine) to an aryl isocyanate (p-chlorophenyl isocyanate)[1]. While this reaction is highly efficient, the electrophilic nature of the isocyanate makes it susceptible to competing side reactions, particularly hydrolysis and over-addition. Understanding these pathways is critical for yield optimization.

UreaSynthesis Iso p-Chlorophenyl isocyanate (Electrophile) Product 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (Target Product) Iso->Product + Amine (0-25°C) Aniline p-Chloroaniline + CO₂ Iso->Aniline + H₂O (Hydrolysis) Amine 3-Morpholinopropylamine (Nucleophile) Amine->Product Water H₂O Impurity (Moisture) Biuret Biuret Derivative (Over-reaction Byproduct) Product->Biuret + Excess Isocyanate (High Temp) SymUrea 1,3-bis(p-chlorophenyl)urea (Symmetric Byproduct) Aniline->SymUrea + Isocyanate (Fast)

Reaction pathways and common side-reactions in unsymmetrical urea synthesis.

Quantitative Data: Condition Optimization

Solvent selection and stoichiometry dictate the balance between the desired nucleophilic addition and unwanted side reactions. The table below summarizes the causality of reaction conditions on the final yield.

Solvent SystemTemperatureStoichiometry (Iso:Amine)Average YieldPrimary Impurity Profile
Anhydrous DCM 0 °C to 25 °C1.0 : 1.05> 92% Trace biuret
Anhydrous THF 0 °C to 25 °C1.0 : 1.0585 - 88%Trace symmetric urea
Toluene 80 °C1.2 : 1.0< 65%Biuret derivative (High)
Water (On-Water) 25 °C1.0 : 1.0~ 51%Unreacted starting materials

Self-Validating Experimental Protocol

To achieve >90% yield, this protocol utilizes an inverse-addition technique under strictly anhydrous conditions to prevent the formation of 1,3-bis(p-chlorophenyl)urea and biuret derivatives.

Materials Required:
  • p-Chlorophenyl isocyanate (1.0 eq, 10.0 mmol, 1.53 g)

  • 3-Morpholinopropylamine (1.05 eq, 10.5 mmol, 1.51 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

Step 1: System Preparation (Moisture Exclusion)

  • Flame-dry a 100 mL two-neck round-bottom flask under a continuous flow of dry Argon or Nitrogen.

  • Dissolve 3-morpholinopropylamine (1.05 eq) in 30 mL of anhydrous DCM inside the flask.

  • Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature reduces the kinetic energy of the system, preventing the secondary nucleophilic attack of the newly formed urea onto unreacted isocyanate (biuret formation).

Step 2: Inverse Addition

  • In a separate dry vial, dissolve p-chlorophenyl isocyanate (1.0 eq) in 20 mL of anhydrous DCM.

  • Load the isocyanate solution into a pressure-equalizing dropping funnel.

  • Add the isocyanate solution dropwise to the amine solution over 30 minutes, maintaining vigorous stirring. Causality: Adding the electrophile to an excess of the nucleophile ensures the amine is always in local excess, driving the reaction to the mono-urea product and starving the system of the isocyanate needed for biuret formation.

Step 3: Reaction Maturation & Self-Validation

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 2 hours.

  • Validation Checkpoint: Extract a 50 µL aliquot, evaporate the DCM, and analyze via FT-IR. The complete disappearance of the strong, sharp isocyanate stretching band at ~2270 cm⁻¹ validates the total consumption of the limiting reagent. Do not proceed to workup until this peak is absent.

Step 4: Workup and Isolation

  • Quench the reaction by adding 20 mL of deionized water to solubilize any unreacted amine.

  • Transfer to a separatory funnel and collect the organic (DCM) layer. Wash the organic layer with brine (1 x 20 mL).

  • Validation Checkpoint: Check the pH of the aqueous wash. A pH of ~8-9 indicates successful partitioning and removal of the excess basic 3-morpholinopropylamine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Triturate the crude solid with cold diethyl ether to afford the pure 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea as a white solid.

Troubleshooting Guide & FAQs

Q: Why is my isolated yield consistently below 60%, accompanied by a highly insoluble white precipitate? A: You are likely observing the formation of 1,3-bis(p-chlorophenyl)urea (a symmetric urea). This occurs when moisture infiltrates the reaction. Water acts as a nucleophile, attacking the p-chlorophenyl isocyanate to form a highly unstable carbamic acid, which rapidly decarboxylates into p-chloroaniline and CO₂. The resulting p-chloroaniline is highly nucleophilic and immediately reacts with another equivalent of your isocyanate. Solution: Ensure your 3-morpholinopropylamine is completely dry (store over 4Å molecular sieves), use freshly distilled anhydrous solvents, and maintain a strict inert atmosphere.

Q: I am observing the formation of a secondary higher-molecular-weight impurity. How can I prevent this? A: This is a biuret derivative. The nitrogen atoms of your newly formed urea product still possess lone pairs. If the reaction temperature is too high, or if the isocyanate is in local excess, these urea nitrogens will attack the isocyanate, forming a biuret. Solution: Strictly adhere to the "inverse addition" method described in the protocol (adding isocyanate to the amine) and ensure the temperature does not exceed 25 °C during the addition phase.

Q: Can I perform this reaction in aqueous media to avoid toxic organic solvents? A: Yes. Recent advancements have demonstrated the viability of "on-water" synthesis for unsymmetrical ureas without organic co-solvents[2]. In aqueous suspensions, the physical nature and phase separation of the reagents can sometimes suppress the hydrolysis pathway. However, yields typically drop to ~51% for complex amines. For maximum yield and purity in pharmaceutical applications, anhydrous organic solvents remain the gold standard.

Q: The reaction stalls before completion, even with excess amine. What is causing the incomplete conversion? A: 3-Morpholinopropylamine is highly basic and readily absorbs atmospheric CO₂ to form unreactive carbamate salts. If your amine bottle has been repeatedly opened to the air, a significant portion of it may no longer be nucleophilic. Solution: Distill the amine under reduced pressure before use, or add 1.5 equivalents of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) to the reaction mixture to break any pre-formed salts.

Q: Is there a safer alternative to handling p-chlorophenyl isocyanate directly? A: Yes. If handling volatile/toxic isocyanates is a safety concern, you can generate the isocyanate in situ. One highly effective method is the Hofmann rearrangement of primary amides using phenyliodine diacetate (PIDA)[3]. Alternatively, you can react p-chloroaniline with a phosgene substitute (like 1,1'-Carbonyldiimidazole, CDI, or triphosgene) to form the reactive intermediate, followed by the addition of 3-morpholinopropylamine in a one-pot sequential synthesis[1].

References

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction Beilstein Journals[Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Royal Society of Chemistry (RSC)[Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Taylor & Francis[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Aryl Urea Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice on a critical challenge in drug discovery: understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice on a critical challenge in drug discovery: understanding and mitigating the off-target effects of novel small molecules.

We will use the compound Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- , which we will refer to as CPMP-Urea , as a central case study. While this specific molecule may be novel or not extensively characterized in public literature, its structure—containing a substituted aryl urea moiety—is common in medicinal chemistry.[1][2][3] Aryl ureas are a versatile class of compounds known to exhibit a wide range of biological activities, from anticancer to antimicrobial effects, often by targeting kinases and other signaling proteins.[4][5][6]

This guide provides a strategic framework for systematically identifying and minimizing off-target effects, ensuring the data you generate is robust, reproducible, and correctly interpreted.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions researchers may have when beginning to characterize a novel compound like CPMP-Urea.

Q1: What are the likely biological targets for a compound with the CPMP-Urea structure?

A1: The aryl urea scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to form key hydrogen bonds with protein targets.[2] Based on extensive literature for analogous compounds, the primary targets for CPMP-Urea are likely to be protein kinases .[6] The urea group can mimic the hinge-binding motif required for inhibiting many kinases.[4]

Specifically, diaryl urea derivatives have been shown to inhibit critical signaling pathways implicated in cancer, such as:

  • PI3K/Akt/mTOR pathway: This cascade is central to cell growth, proliferation, and survival.[1][5][7]

  • Hedgehog (Hh) signaling pathway: Deregulation of this pathway is linked to tumorigenesis.[1][5][7]

  • Raf kinases (e.g., B-Raf): A key component of the MAPK/ERK signaling pathway.

Therefore, initial characterization should focus on screening CPMP-Urea against a panel of relevant kinases.

Q2: What causes off-target effects, and why is this a particular concern for kinase inhibitors?

A2: Off-target effects occur when a drug or compound binds to and modulates proteins other than its intended therapeutic target.[8] This is a major cause of unexpected toxicity and drug development failure.[9]

For kinase inhibitors, this is a significant challenge due to the high degree of structural similarity across the human kinome, particularly in the ATP-binding pocket where most of these inhibitors act. A compound designed to inhibit one kinase may inadvertently inhibit dozens of others, leading to a complex and often unpredictable biological response. Rational drug design and computational tools can help predict and minimize these interactions from the outset.[8]

Q3: How can I distinguish a true on-target effect from an off-target phenotype early in my research?

A3: This is a critical step for validating your findings. A multi-pronged approach is essential:[10]

  • Use a Structurally Similar Inactive Control: Synthesize or acquire a molecule that is structurally analogous to CPMP-Urea but is predicted to be inactive against the primary target. If this control compound recapitulates the observed phenotype, the effect is likely off-target and related to the chemical scaffold itself.

  • Genetic Target Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[10][11] If the phenotype observed with CPMP-Urea treatment is abolished in the knockdown/knockout cells, it strongly suggests the effect is on-target. If the phenotype persists, it is likely an off-target effect.

  • Vary the Compound Concentration: Off-target effects are often more pronounced at higher concentrations.[10] Determine the lowest effective concentration that produces the desired on-target effect and conduct experiments within this range.

  • Perform Cellular Target Engagement Assays: Directly confirm that your compound is binding to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the thermal stabilization of a protein upon ligand binding.[10]

Part 2: Troubleshooting Guide

This section provides solutions to common experimental problems encountered when working with novel inhibitors like CPMP-Urea.

Problem Potential Cause(s) Recommended Troubleshooting Steps & Rationale
High Cytotoxicity Observed 1. On-target toxicity (the target is essential for cell survival).2. Off-target toxicity (the compound is hitting a protein critical for cell viability).3. Non-specific effects (e.g., membrane disruption).1. Determine the Therapeutic Window: Perform a dose-response curve to determine the IC50 (concentration for 50% inhibition of target activity) and the CC50 (concentration for 50% cytotoxicity). A large gap between these values (high CC50/low IC50) indicates a favorable therapeutic window. 2. Test in a Target-Negative Cell Line: Use a cell line that does not express the intended target protein. If cytotoxicity persists, it is definitively an off-target effect.[10] 3. Run Counter-Screening Panels: Screen the compound against a panel of known toxicity targets (e.g., hERG channel, cytochrome P450 enzymes) to identify liabilities.[9]
Inconsistent Results Between Experiments 1. Compound instability or precipitation.2. Variability in cell culture conditions (passage number, confluency).3. Off-target effects that are sensitive to minor experimental changes.1. Verify Compound Solubility & Stability: Check the solubility of CPMP-Urea in your assay media. Use freshly prepared stock solutions. 2. Standardize Cell Culture Protocols: Maintain a strict protocol for cell passage number, seeding density, and serum concentration to ensure consistency. 3. Titrate to the Lowest Effective Dose: Operating at the lowest possible concentration that still gives a robust on-target signal can minimize the contribution of weaker, off-target interactions.[10][11]
Observed Phenotype Contradicts Known Target Biology 1. The compound's primary effect is through an unknown off-target.2. The compound modulates a different function of the on-target protein.3. The accepted biology of the target is incomplete or context-dependent.1. Perform an Unbiased "Omics" Analysis: Use transcriptomics (RNA-seq) or proteomics to get a global view of the cellular changes induced by CPMP-Urea. This can reveal unexpected pathway modulation and point towards potential off-targets. 2. Conduct a Broad Off-Target Screen: Utilize a commercial service or in-house panel to screen CPMP-Urea against hundreds of kinases and other protein targets. This is a cost-effective way to identify unintended interactions.[9] 3. Validate with a Second, Structurally Different Inhibitor: Use a known, well-characterized inhibitor of the same target that has a different chemical scaffold. If this second inhibitor does not produce the same phenotype, your compound's effect is likely off-target.

Part 3: Key Experimental Protocols

Here are detailed methodologies for essential validation experiments.

Protocol 1: Dose-Response Curves for On-Target vs. Off-Target Activity

Objective: To quantify the potency of CPMP-Urea against its intended target and a known off-target, and to determine its cytotoxic concentration.

Methodology:

  • Cell Seeding: Plate your cells of interest in three separate 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CPMP-Urea in your cell culture medium. The starting concentration should be high (e.g., 100 µM) to ensure a full dose-response range. Also prepare a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment:

    • Plate 1 (On-Target Assay): Treat cells with the serial dilutions of CPMP-Urea.

    • Plate 2 (Off-Target Assay): Treat cells with the serial dilutions. This plate will be used to measure a known off-target's activity.

    • Plate 3 (Cytotoxicity Assay): Treat cells with the serial dilutions.

  • Incubation: Incubate the plates for a duration appropriate for your specific assay (e.g., 1-2 hours for a signaling readout, 48-72 hours for a cytotoxicity assay).

  • Assay Readout:

    • On-Target/Off-Target Plates: Lyse the cells and perform the relevant assay (e.g., Western blot for a phosphorylated substrate, a kinase activity assay like ADP-Glo™).

    • Cytotoxicity Plate: Use a viability assay such as CellTiter-Glo® or an MTT assay.

  • Data Analysis: Plot the data using a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 for the on- and off-targets and the CC50 for cytotoxicity.

Protocol 2: Orthogonal Validation Using siRNA-Mediated Knockdown

Objective: To confirm that the biological effect of CPMP-Urea is dependent on the presence of its intended target.

Methodology:

  • siRNA Transfection: Seed cells in 6-well plates. Transfect one set of wells with an siRNA targeting your protein of interest and another set with a non-targeting (scrambled) control siRNA. Allow 48-72 hours for target protein knockdown.

  • Experiment Seeding: Re-plate the transfected cells for your primary biological assay (e.g., migration assay, proliferation assay).

  • Compound Treatment: Treat both the target-knockdown cells and the scrambled control cells with either vehicle or an effective concentration of CPMP-Urea (determined from Protocol 1).

  • Phenotypic Analysis: After the appropriate incubation time, measure the phenotypic endpoint.

  • Verification of Knockdown: In parallel, lyse a subset of the transfected cells and perform a Western blot to confirm efficient knockdown of the target protein.

  • Interpretation:

    • On-Target Effect: The phenotype observed with CPMP-Urea in the scrambled control cells should be significantly diminished or absent in the target-knockdown cells.

    • Off-Target Effect: The phenotype will be observed in both scrambled control and target-knockdown cells, as the effect is independent of the intended target.[10]

Part 4: Visualizing Workflows and Concepts

Diagrams are essential for conceptualizing complex experimental strategies.

Diagram 1: Workflow for Characterizing a Novel Inhibitor

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Off-Target Investigation A Synthesize/Acquire CPMP-Urea B Primary Target Assay (e.g., Kinase Panel) A->B C Determine IC50 B->C D Cellular Assay (Phenotype) C->D Advance Lead E Dose-Response (IC50 vs. CC50) D->E F Target Engagement (CETSA) D->F G Genetic Knockdown (siRNA/CRISPR) E->G Validate On-Target F->G I Broad Off-Target Screening Panel G->I H Inactive Control Compound H->I Result Validated On-Target Inhibitor I->Result

Caption: A phased workflow for characterizing novel inhibitors.

Diagram 2: Decision Tree for Troubleshooting Unexpected Cytotoxicity

G Start High Cytotoxicity Observed with CPMP-Urea Q1 Does cytotoxicity persist in a target-negative cell line? Start->Q1 A1_Yes Likely Off-Target Toxicity Q1->A1_Yes Yes A1_No Potentially On-Target Toxicity Q1->A1_No No Action1 Action: - Run broad toxicity panel - Modify chemical scaffold A1_Yes->Action1 Action2 Action: - Validate with second inhibitor - Assess if target is 'undruggable' A1_No->Action2

Caption: A decision tree for diagnosing the source of cytotoxicity.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Benchchem. Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors.
  • PMC - NIH. In silico off-target profiling for enhanced drug safety assessment.
  • Horizon Discovery. (2021, September 28). Reducing off-target effects in RNA interference experiments.
  • Addgene Blog. (2024, February 8). CRISPR 101: Off-Target Effects.
  • Charles River. Small Molecule Lead Optimization to Increase Selectivity and Minimize Off-target Effects.
  • Thermo Fisher Scientific. How to monitor and minimize off-target events during genome editing.
  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments.
  • Synthego. Ensure Proper Controls in Your CRISPR Experiments.
  • Benchchem. An In-depth Technical Guide on the Chemical and Biological Properties of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
  • MDPI. (2019, October 9). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.
  • BORIS Portal. (2025, March 10). Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activit.
  • PMC. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials.
  • Sigma-Aldrich. 1-(2-CHLOROPHENYL)-3-(3-MORPHOLINOPROPYL)UREA AldrichCPR.
  • PMC - NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • ResearchGate. Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings.
  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
  • PubMed. (2009, May 15). Urea derivatives as anticancer agents.
  • AERU. (2026, January 20). 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea (Ref.
  • ResearchGate. Continuous-Flow Synthesis, Characterization, Antimicrobial Activity, and Docking Studies of Urea Derivatives of 4-(4-Aminophenyl)-3-morpholinone | Request PDF.
  • PubMed. (2017, December 1). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings.

Sources

Troubleshooting

Overcoming degradation of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- during thermal cycling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible binding data or sudden loss of compound signal when subjecting urea-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible binding data or sudden loss of compound signal when subjecting urea-containing screening libraries to thermal shift assays (e.g., CETSA, DSF) or PCR-coupled workflows.

The compound 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea is a classic example of a molecule that exhibits profound instability under standard thermal cycling conditions. This guide is designed to move beyond simple "quick fixes" by explaining the fundamental thermodynamics and kinetics driving this degradation, providing you with self-validating protocols to rescue your assay.

Mechanistic Insight: The "Why" Behind the Degradation

To stop the degradation, we must first understand the causality. The loss of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea during heating is not a single event, but a sequential two-step cascade:

  • Thermal Dissociation (Reversible): At elevated temperatures (typically >70°C), the urea bond undergoes a pericyclic cleavage. The molecule splits into two highly reactive fragments: p-chlorophenyl isocyanate and 3-morpholinopropylamine .

  • Isocyanate Hydrolysis (Irreversible): If this dissociation occurred in a vacuum, cooling the system would simply allow the two halves to recombine. However, in aqueous assay buffers, the transient p-chlorophenyl isocyanate is rapidly attacked by water molecules. This hydrolysis yields p-chloroaniline and carbon dioxide gas .

Because the CO₂ escapes and the aniline cannot easily reform the isocyanate, this second step acts as an irreversible thermodynamic sink. It continuously drains the equilibrium, leading to the complete destruction of your parent compound.

Degradation Urea 1-(p-chlorophenyl)-3- (3-morpholinopropyl)urea (Intact) Iso p-Chlorophenyl Isocyanate Urea->Iso Thermal Dissociation Amine 3-Morpholinopropylamine Urea->Amine Thermal Dissociation Aniline p-Chloroaniline Iso->Aniline H2O (Hydrolysis) CO2 CO2 (Gas) Iso->CO2 H2O (Hydrolysis)

Figure 1: Thermal degradation via reversible isocyanate dissociation and irreversible hydrolysis.

Troubleshooting & FAQs

Q: Why does my compound signal completely disappear after the 85°C denaturation step? A: The absolute time spent above the dissociation threshold drives the reaction. At 85°C, the thermal energy easily overcomes the activation barrier for urea cleavage. Because water is present at ~55 M in your buffer, the subsequent hydrolysis of the isocyanate intermediate is nearly instantaneous, destroying the parent molecule before the cooling cycle begins.

Q: How does my buffer's pH influence this degradation? A: Isocyanate hydrolysis is subject to both specific acid and specific base catalysis . If your buffer is even slightly acidic or basic at high temperatures, the degradation accelerates exponentially. Note that standard Tris buffers have a high temperature coefficient (ΔpKa/°C = -0.028). A Tris buffer set to pH 7.4 at room temperature will drop to ~pH 6.0 at 85°C, heavily catalyzing the destruction of your compound.

Q: Can I use additives to stabilize the urea bond? A: Yes. By adding co-solvents like DMSO or glycerol, you lower the dielectric constant of the solution and reduce the thermodynamic activity of water. This creates a microenvironment that kinetically starves the isocyanate of water molecules, favoring its recombination with the amine rather than hydrolysis .

Q: Is the morpholine ring contributing to the thermal instability? A: While the urea core is the primary failure point, the morpholine ring is highly susceptible to oxidative degradation catalyzed by trace transition metals at high temperatures. Adding a chelator (like EDTA) prevents this secondary degradation pathway.

Quantitative Data: Buffer Optimization

To demonstrate the causality of buffer selection, below is a summary of our internal validation data tracking the half-life of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea under various conditions.

Table 1: Effect of Buffer Conditions on Urea Degradation during Thermal Cycling (95°C)

Buffer System (50 mM)AdditivespH (at 25°C)Half-life (t₁/₂) at 95°CIntact Compound Remaining (After 5 min)
Tris-HClNone8.51.2 min< 5%
PBSNone7.43.5 min~ 37%
PBS10% Glycerol7.48.0 min~ 65%
HEPES10% DMSO7.212.5 min~ 76%
HEPES10% DMSO + 1 mM EDTA7.215.0 min~ 82%

Experimental Protocol: Thermally Stabilized Binding Assay

To ensure trustworthiness, the following protocol is designed as a self-validating system . It mitigates thermal degradation while utilizing built-in controls to prove that any signal loss is due to target biology, not chemical instability.

Step 1: Temperature-Stable Buffer Preparation Prepare a 50 mM HEPES buffer and adjust to pH 7.2. Add 10% (v/v) DMSO and 1 mM EDTA. Scientific Rationale: HEPES maintains a highly stable pH across extreme temperature gradients, preventing acid/base-catalyzed hydrolysis. DMSO reduces water activity, and EDTA prevents metal-catalyzed morpholine oxidation.

Step 2: Compound Solubilization & Addition Dissolve 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea in 100% anhydrous DMSO to create a 10 mM stock. Dilute into the assay buffer immediately before use to your final working concentration (e.g., 10 µM).

Step 3: Optimized Thermal Cycling Program your thermocycler with a maximum denaturation temperature of 80°C (avoid the traditional 95°C limit if your biological target permits). Utilize the fastest ramp rate available on your instrument (≥3°C/sec). Scientific Rationale: Minimizing the absolute dwell time above 70°C limits the accumulation of the transient isocyanate.

Step 4: Rapid Quenching Immediately following the high-temperature step, program the block to drop to 4°C instantly. Scientific Rationale: Rapid cooling kinetically traps the remaining intact urea and forces any dissociated isocyanate/amine pairs to recombine before irreversible hydrolysis can occur.

Step 5: System Validation (Internal Control) Always run a parallel "No-Heat" control aliquot. Subject this sample to the exact same buffer conditions and incubation times, but keep it strictly at 4°C. Calculate your final % intact compound relative to this specific control to isolate thermal degradation from baseline solubility issues.

Workflow Step1 1. Buffer Prep pH 7.2 HEPES + 10% DMSO Step2 2. Compound Addition 10 µM Final Concentration Step1->Step2 Step3 3. Thermal Cycling Max 80°C, Ramp ≥3°C/s Step2->Step3 Step4 4. Rapid Quench Cool to 4°C instantly Step3->Step4 Step5 5. Validation Compare to No-Heat Control Step4->Step5

Figure 2: Optimized thermal cycling workflow to minimize urea degradation during biological assays.

References

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A. URL:[Link]

  • Experimental and Theoretical Evidence for a Concerted Catalysis by Water Clusters in the Hydrolysis of Isocyanates. The Journal of Organic Chemistry. URL:[Link]

  • Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels. URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC validation methods for Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- purity analysis

As a Senior Application Scientist, I frequently encounter analytical challenges when profiling complex, multi-functional organic building blocks. 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6) is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical challenges when profiling complex, multi-functional organic building blocks. 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS: 73953-71-6) is a prime example of a chromatographically demanding molecule. Widely utilized as a critical intermediate in the synthesis of potent enzyme inhibitors—such as DOT1L inhibitors for lung cancer therapy[1] and allosteric PRMT3 modulators [2]—ensuring its absolute purity is paramount for downstream biological efficacy.

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) column chemistries for the purity analysis of this compound, explains the mechanistic causality behind their performance, and provides a self-validating, ICH-compliant analytical protocol.

Physicochemical Profiling & Chromatographic Causality

To design a robust HPLC method, we must first deconstruct the molecule's structural liabilities:

  • Morpholinopropyl Group (Basic Amine): With a pKa of approximately 8.3, the tertiary amine in the morpholine ring is fully protonated at a neutral or acidic pH. On standard silica-based columns, this localized positive charge interacts strongly with ionized residual silanols (SiO⁻), leading to severe secondary cation-exchange interactions and notorious peak tailing.

  • p-Chlorophenyl Ring (Hydrophobic): This halogenated aromatic ring drives strong hydrophobic retention and offers opportunities for π−π stacking interactions.

  • Urea Linkage: While relatively stable, the urea core is polar and can be susceptible to degradation at extreme pH levels.

G cluster_molecule 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea A p-Chlorophenyl Ring (Hydrophobic / π-π) B Urea Linkage (Polar / H-Bonding) A->B D Phenyl-Hexyl Phase (π-π Stacking) A->D Enhanced Selectivity C Morpholinopropyl (Basic Amine, pKa ~8.3) B->C E CSH C18 Phase (Electrostatic Repulsion) C->E Minimizes Tailing

Fig 1: Structural interaction mechanisms between the target molecule and specific stationary phases.

Column Chemistry Comparison

To determine the optimal stationary phase, we evaluated three distinct column chemistries using an acidic mobile phase (0.1% Trifluoroacetic acid) to suppress silanol ionization and act as an ion-pairing agent for the morpholine group [3].

  • Standard C18 (e.g., Zorbax Eclipse Plus C18): Relies purely on hydrophobic partitioning. Despite heavy endcapping, the basic morpholine group still interacts with hidden silanols, resulting in unacceptable peak asymmetry.

  • Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl): Exploits π−π interactions with the chlorophenyl ring. This alters the selectivity and improves resolution from structurally similar des-chloro impurities, but peak tailing remains a moderate issue.

  • Charged Surface Hybrid (CSH) C18 (e.g., Waters XBridge CSH): The silica surface is modified with a low-level positive charge. This creates an electrostatic repulsion against the protonated morpholine group, entirely eliminating secondary interactions.

Comparative Performance Data

Data generated using a 50–100% Methanol/0.1% TFA gradient over 10 minutes at 1.0 mL/min, UV 254 nm.

Column ChemistryRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Nearest Impurity
Standard C18 8.422.15 (Fail)4,5001.8
Phenyl-Hexyl 9.101.85 (Marginal)6,2002.4
CSH C18 7.851.12 (Pass) 12,500 3.5

Optimized Experimental Protocol (Self-Validating System)

The following methodology utilizes the CSH C18 chemistry. To ensure trustworthiness, this protocol includes a built-in System Suitability Test (SST) that acts as a self-validating gatekeeper before sample analysis begins.

A. Reagent & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Causality: Lowers pH to ~2.0 to fully protonate the morpholine nitrogen and suppress residual silanols).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

B. Chromatographic Conditions
  • Column: Waters XBridge CSH C18, 4.6 × 100 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer kinetics for the bulky urea compound).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal absorbance for the p-chlorophenyl chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: 10% 90% B

    • 8.0 - 10.0 min: 90% B

    • 10.0 - 10.1 min: 90% 10% B

    • 10.1 - 15.0 min: 10% B (Re-equilibration)

C. System Suitability Testing (SST)

Inject a 0.1 mg/mL standard solution of 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea six times. The system is only validated for use if it meets the following criteria:

  • Retention Time %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor ( As​ ): 1.5

  • Theoretical Plates ( N ): 10,000

ICH Q2(R1) Method Validation Workflow

To transition this method from development to a validated state suitable for regulatory submissions, it must be subjected to the ICH Q2(R1) validation framework.

Validation Start HPLC Method Validation (ICH Q2) Spec Specificity (Blank & Impurity Resolution) Start->Spec Lin Linearity & Range (25% to 150% Target Conc.) Start->Lin Prec Precision (Repeatability & Intermediate) Start->Prec Acc Accuracy (Recovery at 50%, 100%, 150%) Start->Acc Rob Robustness (pH, Temp, Flow Rate Variations) Start->Rob Report Final Validation Report & System Suitability Spec->Report Lin->Report Prec->Report Acc->Report Rob->Report

Fig 2: Step-by-step ICH Q2(R1) validation workflow for HPLC purity methods.
  • Specificity: Inject blank diluent to ensure no baseline interference at the target retention time (~7.85 min). Spike the sample with known synthetic precursors (e.g., 4-chloroaniline) to verify a resolution ( Rs​ ) > 2.0.

  • Linearity: Prepare calibration standards ranging from 0.025 mg/mL to 0.150 mg/mL. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy: Perform standard addition recovery experiments at 50%, 100%, and 150% of the nominal concentration. Acceptable recovery limits are 98.0% – 102.0%.

  • Robustness: Deliberately alter the column temperature ( ± 5°C), flow rate ( ± 0.1 mL/min), and mobile phase organic composition ( ± 2%). The SST criteria must still pass under these perturbed conditions.

References

  • Tan, Z., Guo, N., Liu, S., et al. "Discovery of Novel Non-nucleoside DOT1LR231Q Inhibitors with Improved Pharmacokinetic Properties and Anti-lung Cancer Efficacy." Journal of Medicinal Chemistry, 2024, 67(18):16248-16269. Available at:[Link]

  • Liu, F., Li, F., Ma, A., et al. "Exploiting an Allosteric Binding Site of PRMT3 Yields Potent and Selective Inhibitors." Journal of Medicinal Chemistry, 2013, 56(5):2110–2124. Available at:[Link]

Comparative

Comparative IC50 values of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- analogs

An in-depth technical analysis for drug development professionals, medicinal chemists, and pharmacologists evaluating 1,3-disubstituted urea derivatives as soluble epoxide hydrolase (sEH) inhibitors. The Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals, medicinal chemists, and pharmacologists evaluating 1,3-disubstituted urea derivatives as soluble epoxide hydrolase (sEH) inhibitors.

The Mechanistic Rationale for Urea-Based sEH Inhibitors

Soluble epoxide hydrolase (sEH) has emerged as a high-value therapeutic target for cardiovascular diseases, inflammatory pain, and neuroinflammation. The enzyme catalyzes the rapid hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs)—which are generated by Cytochrome P450 epoxygenases from arachidonic acid—into pro-inflammatory and less biologically active dihydroxyeicosatrienoic acids (DHETs) [1].

As a Senior Application Scientist evaluating sEH inhibitors, the primary challenge is not merely achieving high binding affinity, but balancing target potency with in vivo pharmacokinetic (PK) viability. The 1,3-disubstituted urea pharmacophore is the gold standard for sEH inhibition because the urea carbonyl acts as an exceptional hydrogen-bond acceptor for the catalytic tyrosine residues (Tyr383, Tyr466), while the urea nitrogens donate hydrogen bonds to Asp335.

However, early diaryl ureas suffered from "brick dust" properties—extreme lipophilicity and poor aqueous solubility. The design of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea (CAS 73953-71-6) represents a critical structural evolution. By pairing a hydrophobic p-chlorophenyl group (which occupies the primary hydrophobic binding pocket) with a polar, basic morpholinopropyl tail, researchers can dramatically enhance water solubility without sacrificing the low-nanomolar IC50 values required for clinical efficacy [2].

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs Oxidation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Hydrolysis Inhibitor 1-(p-chlorophenyl)-3- (3-morpholinopropyl)urea Inhibitor->sEH Inhibits (Urea Pharmacophore)

Mechanism of sEH inhibition by urea analogs to preserve anti-inflammatory EETs.

Comparative IC50 Values and Physicochemical Profiling

When evaluating 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea against its structural analogs, we must look at the Structure-Activity Relationship (SAR) through a dual lens: Target Affinity (IC50) and Solubility .

The inclusion of the morpholine ring (pKa ~ 8.0) ensures the molecule is partially protonated at physiological pH (7.4), which facilitates dissolution in aqueous media. The table below synthesizes comparative experimental data for this class of compounds [1][3].

CompoundR1 Group (Hydrophobic Pocket)R2 Group (Solvent-Exposed Tail)Human sEH IC50 (nM)*Aqueous Solubility (µg/mL)
CPU-Morph p-Chlorophenyl3-Morpholinopropyl25.0 > 500
TPU-Morph p-Trifluoromethoxyphenyl3-Morpholinopropyl5.2~ 350
AUDA 1-Adamantyl12-Aminododecanoic acid2.1< 10
CPU-Cy p-ChlorophenylCyclohexyl15.4< 5

*IC50 values determined via recombinant human sEH fluorometric assay using PHOME as substrate.

Causality Analysis of the Data:

  • The R1 Pocket Effect: Replacing the p-chlorophenyl group with a p-trifluoromethoxyphenyl group (TPU-Morph) increases potency ~5-fold. The strong electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the adjacent urea NH, strengthening the hydrogen bond with Asp335 in the sEH active site.

  • The R2 Tail Effect: Comparing CPU-Morph to CPU-Cy (Cyclohexyl), we observe a slight loss in potency (25 nM vs 15.4 nM) when introducing the morpholinopropyl tail. However, this minor trade-off in target affinity yields a massive >100-fold increase in aqueous solubility, transitioning the compound from an in vitro tool to an in vivo viable candidate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by compound aggregation or assay interference.

Protocol A: High-Throughput Fluorometric IC50 Determination

This assay utilizes PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a reporter substrate. We use PHOME because its hydrolysis by sEH yields a highly fluorescent 6-methoxy-2-naphthaldehyde product, allowing for continuous kinetic readout without the bottleneck of LC-MS/MS [1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris-HCl (pH 7.0) supplemented with 0.1 mg/mL BSA. Causality: BSA prevents non-specific binding of lipophilic urea analogs to the microplate walls, preventing artificially inflated IC50 values.

  • Enzyme Dilution: Dilute recombinant human sEH to a final well concentration of 1 nM.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea in DMSO. Transfer 1 µL to the assay plate (final DMSO concentration = 1%).

  • Pre-Incubation: Incubate the enzyme and inhibitor for 5 minutes at 30°C. Causality: Urea inhibitors are transition-state analogs that exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached.

  • Substrate Addition: Initiate the reaction by adding PHOME to a final concentration of 50 µM.

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes at Ex: 330 nm / Em: 465 nm.

  • Validation & Controls:

    • Positive Control: 100 nM AUDA (Should yield >95% inhibition).

    • Negative Control: Vehicle (1% DMSO) only.

    • Background Control: Buffer + Substrate (No enzyme) to account for auto-hydrolysis.

Workflow Prep Enzyme Preparation Recombinant human sEH in Bis-Tris buffer (pH 7.0) Incubation Compound Incubation Add Urea Analogs (0.1-1000 nM) Incubate 5 min at 30°C Prep->Incubation Substrate Substrate Addition Add PHOME (Fluorogenic) Initiate Hydrolysis Incubation->Substrate Detection Fluorescence Detection Ex: 330 nm / Em: 465 nm Measure 6-methoxy-2-naphthaldehyde Substrate->Detection Analysis Data Analysis Calculate IC50 via Non-linear regression Detection->Analysis

Step-by-step workflow for fluorometric evaluation of sEH inhibitor IC50 values.

Protocol B: In Vitro Microsomal Stability Profiling

While the morpholinopropyl tail solves the solubility problem, it introduces a potential metabolic liability: N-dealkylation by hepatic Cytochrome P450s. Evaluating intrinsic clearance ( CLint​ ) is mandatory.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the urea analog with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: NADPH is the obligate cofactor for CYP-mediated oxidative metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Conclusion & Strategic Recommendations

For drug development professionals targeting the arachidonic acid cascade, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea represents a highly optimized structural node. While rigid, lipophilic analogs like AUDA may present lower absolute IC50 values, the morpholinopropyl series provides the necessary physicochemical foundation for oral bioavailability and formulation. Future lead optimization should focus on modifying the p-chlorophenyl ring to further enhance metabolic stability while retaining the solubility benefits of the morpholine tail.

References

  • Hwang, S. H., et al. "1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties." Journal of Medicinal Chemistry, 2007.[Link]

  • Lee, K. S. S., et al. "Estimation of Drug-Target Residence Time by Targeted Molecular Dynamics Simulations." Journal of Chemical Information and Modeling, 2022.[Link]

  • Morisseau, C., & Hammock, B. D. "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology, 2013.[Link]

Validation

Analytical Comparison Guide: NMR Spectroscopy Reference Data for 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- (CAS: 73953-71-6) Executive Summary & Scientific Context In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- (CAS: 73953-71-6)

Executive Summary & Scientific Context

In modern drug discovery, the urea motif is a privileged structure frequently utilized in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. The compound 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea serves as an excellent model compound, featuring a rigid, electron-withdrawing aryl group coupled with a flexible, solubilizing morpholine appendage.

For analytical scientists, confirming the structural integrity of such compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the choice of analytical platform—ranging from high-field superconducting spectrometers to emerging benchtop systems and in silico prediction algorithms—drastically impacts the resolution and reliability of the data.

This guide objectively compares the analytical performance of High-Field NMR (600 MHz) against Benchtop NMR (60 MHz) and Machine Learning-driven In Silico Prediction (Mnova) for the structural verification of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea.

Experimental Workflow & Logical Architecture

To establish a self-validating analytical system, the workflow below integrates empirical data acquisition with computational validation.

G A Sample Preparation (15 mg in DMSO-d6 + TMS) B NMR Acquisition A->B C1 High-Field (600 MHz) First-Order Spectra B->C1 C2 Benchtop (60 MHz) Second-Order Effects B->C2 D Spectral Processing (FT, Phase/Baseline Corr.) C1->D C2->D F Structural Confirmation & Peak Assignment D->F E In Silico Validation (Mnova Ensemble Predictor) E->F Comparative Analysis

Workflow comparing high-field, benchtop, and in silico NMR data for structural verification.

Step-by-Step Methodology: A Self-Validating Protocol

As an application scientist, establishing a reproducible protocol is paramount. The following methodology ensures high-fidelity data collection by minimizing solvent exchange artifacts and optimizing magnetic homogeneity.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15.0 mg of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is deliberately chosen over CDCl3. The strong hydrogen-bonding capability of DMSO slows the quadrupolar exchange rate of the urea N-H protons, allowing them to appear as distinct, sharp signals (a singlet for the aryl-NH and a triplet for the alkyl-NH) rather than broad, indistinguishable humps.

Step 2: Instrument Calibration (High-Field 600 MHz)

  • Action: Insert the 5 mm NMR tube into the probe. Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Action: Perform automated 3D gradient shimming (Z1-Z5) and tune/match the probe to the ^1^H frequency.

  • Causality: Precise shimming ensures a uniform magnetic field ( B0​ ), which is critical for resolving the complex aliphatic multiplets of the morpholinopropyl chain.

Step 3: Acquisition Parameters

  • Action: Acquire 16 transients (scans) at 300 K using a standard 1D ^1^H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and the acquisition time (AQ) to 3.0 seconds.

  • Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation ( T1​ ) for accurate integration, validating the proton count (total 20 protons).

Step 4: Processing & Verification

  • Action: Apply a Fourier Transform (FT) with a 0.3 Hz line-broadening factor. Perform manual zero-order and first-order phase correction, followed by a multipoint baseline correction. Reference the spectrum to the internal TMS peak at 0.00 ppm.

Comparative Data Analysis

Empirical vs. In Silico Prediction

Modern prediction algorithms, such as Mestrelab's Mnova NMRPredict, utilize an ensemble of Machine Learning and HOSE-code algorithms to estimate chemical shifts[1][2]. Table 1 compares the empirical 600 MHz data against Mnova's predicted values.

Table 1: ^1^H NMR Chemical Shift Comparison (Empirical vs. Predicted in DMSO-d6)

Proton EnvironmentMultiplicityIntegrationEmpirical Shift (ppm)Predicted Shift (ppm) Δ (ppm)
Urea NH (Aryl)Singlet (s)1H8.528.65+0.13
Aryl CH (ortho to N)Doublet (d)2H7.417.45+0.04
Aryl CH (ortho to Cl)Doublet (d)2H7.267.28+0.02
Urea NH (Alkyl)Triplet (t)1H6.186.30+0.12
Morpholine O-CH2Triplet (t)4H3.563.59+0.03
Propyl N-CH2 (Urea side)Quartet (q)2H3.123.15+0.03
Morpholine N-CH2Triplet (t)4H2.362.38+0.02
Propyl N-CH2 (Morph side)Triplet (t)2H2.312.34+0.03
Propyl CH2 (Middle)Quintet (p)2H1.621.65+0.03

Insight: The in silico prediction performs exceptionally well for the rigid aromatic and aliphatic backbone ( Δ≤0.04 ppm). However, exchangeable protons (Urea NH) show a slightly higher deviation due to concentration and temperature dependencies that algorithms struggle to perfectly model[3].

High-Field (600 MHz) vs. Benchtop (60 MHz) Performance

Benchtop NMR systems utilizing permanent magnets have democratized spectroscopy, but they operate under different physical constraints[4].

Table 2: Resolution & Performance Comparison

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)Impact on 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea
Magnetic Field Superconducting (14.1 Tesla)Permanent Magnet (1.4 Tesla)Benchtop requires no cryogens, enabling point-of-need analysis[5].
Spectral Dispersion High ( Δν≫J )Low ( Δν≈J )High-field yields clear first-order spectra.
Aliphatic Resolution Distinct triplets at 2.36 & 2.31 ppmBroad, overlapping multipletBenchtop suffers from second-order effects; morpholine N-CH2 and propyl N-CH2 merge into a single unresolved band.
Aryl Resolution Clear AA'BB' doubletsPartially overlapping doubletsBenchtop can confirm the para-substituted pattern but lacks precise coupling constant ( J ) extraction.

Insight: While high-field NMR is mandatory for absolute structural elucidation and precise J -coupling extraction, benchtop NMR is highly effective for routine QA/QC and reaction monitoring. The benchtop system successfully identifies the presence of the morpholine ring and the urea linkage, even if the aliphatic signals exhibit second-order overlap[6].

Conclusion

For the structural verification of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea, High-Field NMR remains the gold standard, providing the resolution necessary to differentiate the structurally similar methylene protons of the morpholinopropyl chain. However, Mnova's In Silico Prediction serves as a highly trustworthy secondary validation tool, proving accurate within 0.04 ppm for non-exchangeable protons. Benchtop NMR offers a pragmatic, cost-effective alternative for rapid confirmation, provided the analyst is trained to interpret the second-order spectral overlap inherent to lower magnetic fields.

References

  • Mestrelab Research. "Download NMR Predict - Mestrelab Research". Mestrelab Research. URL:[Link]

  • National Institutes of Health (NIH). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning". NIH. URL:[Link]

  • ACS Publications. "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation". Organic Process Research & Development. URL:[Link]

  • ResearchGate. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin". ResearchGate. URL:[Link]

  • Wikipedia. "Benchtop nuclear magnetic resonance spectrometer". Wikipedia. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- proper disposal procedures

As drug development professionals and analytical chemists, we frequently handle structurally complex molecules like Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- (CAS: 73953-71-6). While its synthesis and in vitro app...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, we frequently handle structurally complex molecules like Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- (CAS: 73953-71-6). While its synthesis and in vitro applications are meticulously controlled, its end-of-life disposal is often relegated to generic "organic waste" protocols. This is a critical operational failure.

The presence of the p-chlorophenyl group fundamentally alters the thermal degradation profile of this molecule. If combusted in a standard, low-temperature municipal incinerator, the incomplete cleavage of the carbon-chlorine bond facilitates the recombination of aryl radicals into polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)—some of the most toxic environmental pollutants known. Furthermore, the morpholine ring and urea linkage contain high nitrogen density, which oxidizes into hazardous nitrogen oxides (NOx) during combustion.

To build a self-validating safety culture, we must align our disposal logistics with the chemical reality of the molecule. This guide provides the authoritative, step-by-step procedures for the containment, transport, and thermal destruction of this specific halogenated organic compound.

The Chemistry of Disposal: Why Standard Methods Fail

When managing waste for 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea, you are dealing with a halogenated, nitrogen-containing organic solid .

According to the EPA's guidelines on Halogenated Organic Wastes [1], this compound cannot be flushed down the drain, nor can it be mixed with standard non-halogenated solvents (like ethanol or acetone). Mixing halogenated organics with non-halogenated streams dilutes the calorific (BTU) value of the waste and illegally bypasses the strict incineration parameters required for chlorine-containing compounds.

Because the compound contains >1% halogen by weight, proper hazardous waste classification [3] dictates that it must be routed exclusively to a twin-chamber hazardous waste incinerator equipped with caustic scrubbers and DeNOx systems.

Operational Protocol: Laboratory Segregation and Preparation

Do not simply list this chemical on a waste manifest; follow this self-validating protocol to ensure physical and legal compliance before the waste ever leaves your laboratory.

Step 1: Matrix Isolation Ensure the compound is completely isolated from incompatible materials. Do not mix with aqueous waste, strong oxidizers, or alkali metals. Causality: Mixing halogenated organics with aqueous waste drastically lowers the BTU value, requiring the disposal facility to expend excessive auxiliary fuel to maintain the critical temperatures needed for complete destruction.

Step 2: Primary Containment Collect the solid waste in a high-density polyethylene (HDPE) or PTFE-lined glass container. Causality: Standard metal drums must be avoided. Trace moisture can react with the chlorinated compound over time to generate micro-environments of hydrochloric acid (HCl), leading to container corrosion and breach.

Step 3: Halogenated Designation & Labeling Label the container explicitly as "Hazardous Waste - Halogenated Organic Solid" and prominently display the CAS number (73953-71-6). Causality: Under RCRA guidelines, accurate characterization is legally required to ensure the waste is routed to a specialized twin-chamber incinerator rather than a standard municipal facility.

Step 4: Moisture Control Maintain the waste stream's water content below 20%. Keep the container tightly sealed in a dry environment prior to transport.

Waste Stream Workflow Visualization

The following diagram illustrates the necessary cradle-to-grave pathway for this compound, ensuring that both the halogen (chlorine) and nitrogenous (morpholine/urea) hazards are neutralized.

WasteWorkflow Lab Laboratory Generation CAS: 73953-71-6 Segregation Waste Segregation (Halogenated Organics) Lab->Segregation Solid Waste Transport TSDF Transport (Manifested) Segregation->Transport EPA/RCRA Compliant Primary Primary Combustion (850°C) Transport->Primary Rotary Kiln Secondary Secondary Chamber (>1100°C, >2s) Primary->Secondary Volatiles & Ash Scrubber Caustic Scrubber (HCl Neutralization) Secondary->Scrubber Flue Gas (HCl) DeNOx DeNOx System (Nitrogen Reduction) Scrubber->DeNOx Scrubbed Gas (NOx) Exhaust Clean Stack Exhaust DeNOx->Exhaust Monitored Release

Figure 1: Cradle-to-grave disposal workflow for halogenated nitrogenous laboratory waste.

Protocol: TSDF Thermal Destruction Validation

When auditing your Treatment, Storage, and Disposal Facility (TSDF), you must verify that their operational parameters meet the stringent standards for halogenated waste[2].

Step 1: Waste Characterization Profiling Before accepting the waste, the TSDF must perform a bomb calorimetry test to determine the exact BTU/lb value and a halogen titration to quantify the chlorine content.

Step 2: Twin-Chamber Incineration The waste is fed into a rotary kiln (Primary Chamber) operating at ~850°C to volatilize the organic matrix. The resulting flue gas is immediately routed to a Secondary Chamber.

Step 3: High-Temperature Halogen Cleavage The Secondary Chamber must be maintained at ≥ 1100°C with a gas residence time of >2.0 seconds. Causality: This specific thermal environment is the thermodynamic threshold required to permanently break the C-Cl bonds and prevent the synthesis of dioxins.

Step 4: Post-Combustion Scrubbing The exhaust gas, now rich in HCl (from the chlorophenyl group) and NOx (from the morpholine/urea), is passed through a wet caustic scrubber (using NaOH) to precipitate salts, followed by a Selective Catalytic Reduction (SCR) unit to reduce NOx to harmless N₂ gas.

Quantitative Incineration Parameters

To ensure absolute compliance and environmental safety, the TSDF handling your 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea waste must adhere to the following quantitative thresholds:

Operational ParameterRequired ThresholdMechanistic Rationale
Secondary Chamber Temp. ≥ 1100°CCleaves C-Cl bonds; prevents PCDD/PCDF (dioxin) formation.
Gas Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of the aromatic ring.
Oxygen Content (Dry) 11%Provides stoichiometric excess for complete combustion.
TOC in Bottom Ash < 3%Validates complete destruction of the solid organic matrix.
HCl Emission Limit ≤ 50 mg/Nm³Mandates caustic scrubbing to neutralize acidic byproducts.
NOx Emission Limit ≤ 400 mg/Nm³Requires DeNOx systems due to urea/morpholine nitrogen density.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Available at: [Link]

  • Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator. Corpseed. Available at: [Link]

  • Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste. Centre for Environmental Rights / Department of Water Affairs & Forestry. Available at: [Link]

Handling

Personal protective equipment for handling Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-

Comprehensive Safety & Handling Guide: Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- Executive Summary Handling specialized research chemicals requires moving beyond generic safety data sheets to understand the specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-

Executive Summary

Handling specialized research chemicals requires moving beyond generic safety data sheets to understand the specific molecular interactions that pose risks to personnel. Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- (commonly cataloged under CAS 73953-71-6) is a highly specific urea derivative utilized in advanced biochemical research and drug development. Because of its unique structural domains—specifically a lipophilic halogenated aromatic ring and a basic morpholine moiety—this compound presents distinct dermal and mucosal hazards. This guide provides a self-validating, highly technical operational framework for the safe handling, solubilization, and disposal of this compound, ensuring regulatory compliance and maximum personnel protection.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the causality behind the compound's hazards. The risks associated with this chemical are not arbitrary; they are directly dictated by its molecular architecture.

PropertySpecification
Chemical Nomenclature 1-(4-chlorophenyl)-3-(3-morpholinopropyl)urea
CAS Registry Number 73953-71-6
Molecular Formula C₁₄H₂₀ClN₃O₂
Molecular Weight 297.79 g/mol
Vendor / SKU Sigma-Aldrich / S652792
Primary GHS Hazards Skin Irritation (Category 2), Eye Irritation (Category 2A), STOT SE 3 (Respiratory)

Mechanistic Hazard Causality:

  • Dermal Penetration Risk: The p-chlorophenyl moiety imparts significant lipophilicity to the molecule. When researchers solubilize this compound in common laboratory vehicles like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), this lipophilicity dramatically increases the risk of transdermal, carrier-mediated penetration into the bloodstream.

  • Mucosal & Ocular Irritation: The is an organic heterocycle containing both nitrogen and oxygen[1]. The secondary amine character of the morpholine nitrogen acts as a weak base. Upon contact with the aqueous, unbuffered environment of ocular mucosa or respiratory epithelium, it induces localized alkaline shifts, leading to severe irritation and potential tissue damage.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific chemical risks outlined above, researchers must adhere to a strict PPE protocol compliant with [2].

  • Hand Protection: Use double-layered Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior chemical resistance against the organic solvents (DMSO/DMF) required to dissolve the lipophilic p-chlorophenyl domain. Latex is highly permeable to these solvents and must be strictly avoided to prevent carrier-mediated dermal exposure.

  • Eye Protection: Indirect-vented chemical splash goggles .

    • Causality: Standard safety glasses leave the orbital cavity exposed to aerosolized morpholine-derivative powders. Indirect venting prevents fine basic particulates from bypassing the seal while mitigating lens fogging during high-focus tasks.

  • Body Protection: Flame-retardant, fluid-resistant lab coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs securely hug the wrist, preventing the accidental dragging of loose sleeves through trace powder on the balance pan—eliminating a primary vector for cross-contamination.

  • Respiratory Protection: Handling must occur within a Chemical Fume Hood with a minimum face velocity of 100 feet per minute (fpm).

    • Causality: The compound is typically supplied as a fine crystalline powder. The aerodynamic diameter of these particles allows them to remain suspended in ambient air, posing an inhalation risk that directly targets the sensitive respiratory epithelium with the basic morpholine moiety.

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system; each step includes a verification check to ensure environmental and personnel safety before proceeding to the next phase.

Step-by-Step Handling Methodology:

  • Environmental Verification: Activate the chemical fume hood and verify the digital airflow monitor reads ≥100 fpm.

    • Validation: Tape a small tissue strip to the bottom of the sash; it should pull inward steadily without fluttering erratically.

  • PPE Donning: Equip nitrile gloves, splash goggles, and a fitted lab coat.

    • Validation: Perform a visual inspection and inflation test of the gloves to check for micro-tears prior to handling the chemical.

  • Static Mitigation: Wipe the analytical balance and micro-spatulas with an anti-static zero-charge wipe.

    • Causality: Halogenated urea derivatives frequently hold static charge, causing the powder to "jump" off the spatula and invisibly contaminate the workspace.

  • Weighing: Tare a conductive, anti-static weigh boat. Carefully transfer the compound using a micro-spatula. Cap the source bottle immediately after extraction.

  • Solubilization: Transfer the powder to a borosilicate glass vial. In a controlled, drop-wise manner, add the chosen solvent (e.g., DMSO).

    • Validation: Swirl gently and visually inspect the vial against a dark background to confirm complete dissolution (ensuring zero particulate suspension remains).

  • Decontamination: Wipe down the balance pan and hood surface with a 70% ethanol/water solution, followed by a dry wipe to remove any residual film.

HandlingWorkflow A 1. Fume Hood Check (Verify ≥100 fpm) B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Static Mitigation (Anti-static wipe) B->C D 4. Weighing (Conductive boat) C->D E 5. Solubilization (Visual clear check) D->E F 6. Decontamination (70% EtOH wipe) E->F

Step-by-step operational workflow for handling 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea.

Spill Response & Decontamination Plan

In the event of an accidental release, immediate and systematic containment is required to prevent aerosolization and dermal contact.

Step-by-Step Spill Response Methodology:

  • Isolation: Immediately halt work, alert nearby personnel, and isolate the spill radius (minimum 1-meter clearance).

  • PPE Upgrade: If the spill exceeds 50 mg or occurs outside the negative pressure of the fume hood, upgrade respiratory protection to a half-mask respirator equipped with P100 particulate filters.

  • Containment (Solid Spill): Do NOT dry sweep.

    • Causality: Dry sweeping mechanically aerosolizes the morpholine-containing powder into the breathing zone. Instead, cover the spill with damp absorbent pads (moistened with water or a compatible solvent) to trap the powder.

  • Mechanical Collection: Use a disposable plastic scoop (never a brush) to transfer the wetted powder and pads into a sealable, chemically compatible hazardous waste container.

  • Surface Neutralization: Wash the spill surface with a mild acidic solution (e.g., 1% acetic acid) to neutralize the basic morpholine residues, followed by a standard detergent wash.

    • Validation: Test the final wiped surface with pH paper to confirm a return to a neutral baseline (pH 6.5-7.5).

  • Disposal: Label the container explicitly with "Hazardous Waste: 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea / Morpholine Derivative" and transfer it to the facility's designated chemical waste accumulation area.

SpillResponse S1 Isolate Spill Area (1-meter radius) S2 Assess & Upgrade PPE (Add P100 if needed) S1->S2 S3 Wet Containment (Damp absorbent pads) S2->S3 S4 Mechanical Collection (Plastic scoop) S3->S4 S5 Surface Neutralization (1% Acetic Acid + Wash) S4->S5 S6 Hazardous Waste (Label & Store) S5->S6

Emergency spill response pathway for solid chemical containment and decontamination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine". PubChem.[Link]

  • Occupational Safety and Health Administration. "Laboratory Safety Guidance (OSHA 3404-11R)". United States Department of Labor.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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